(S)-Ofloxacin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20FN3O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2D3 |
InChI Key |
GSDSWSVVBLHKDQ-XBKOTWQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Ofloxacin-d3: A Technical Guide for Researchers
(S)-Ofloxacin-d3 , the deuterated form of the potent fluoroquinolone antibiotic Levofloxacin, serves as a critical tool in modern analytical and clinical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of Levofloxacin in complex biological matrices. This guide provides an in-depth overview of its research applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Core Applications in Research
The principal utility of this compound stems from its isotopic labeling. The three deuterium atoms impart a 3-dalton mass shift from the parent molecule, (S)-Ofloxacin (Levofloxacin), without significantly altering its chemical and physical properties. This key characteristic makes it an ideal internal standard for mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In research settings, this compound is indispensable for:
-
Pharmacokinetic (PK) and Bioequivalence Studies: Accurate determination of drug concentration over time is the cornerstone of PK studies. This compound is added to biological samples (e.g., plasma, serum, urine) at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled Levofloxacin during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of Levofloxacin to that of the known concentration of this compound, analysts can correct for any sample loss during extraction and variability in instrument response, leading to highly accurate and precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Therapeutic Drug Monitoring (TDM): For potent antibiotics like Levofloxacin, maintaining an optimal therapeutic window is crucial to ensure efficacy while minimizing toxicity. TDM involves measuring the concentration of the drug in a patient's bloodstream to tailor the dosage. The use of this compound as an internal standard in LC-MS/MS assays for TDM ensures the reliability of the measured Levofloxacin concentrations, enabling clinicians to make informed decisions about dosage adjustments.
-
Drug Metabolism Studies: Isotope-labeled compounds are valuable tools for tracing the metabolic fate of a drug. While not its primary use, this compound can be employed in studies to differentiate the parent drug from its metabolites and to understand the metabolic pathways of Levofloxacin.
Quantitative Data from Method Validation Studies
The following tables summarize key quantitative parameters from published LC-MS/MS methods that have utilized a deuterated form of Levofloxacin (such as this compound or Levofloxacin-d8) as an internal standard for the analysis of Levofloxacin in human plasma or serum. These data highlight the performance characteristics of such methods.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Levofloxacin
| Biological Matrix | Linearity Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) | Correlation Coefficient (r²) |
| Human Serum | 0.10 - 5.00 | 0.10 | 0.999 |
| Human Plasma | 0.4 - 40 | Not Specified | > 0.993 |
| Human Plasma | 0.1 - 10.0 | 0.1 | > 0.99 |
Table 2: Accuracy and Precision of LC-MS/MS Methods for Levofloxacin
| Biological Matrix | Quality Control Concentrations (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) |
| Human Serum | 0.10, 0.50, 2.02, 4.03 | < 15% | < 15% | Within ±15% |
| Human Plasma | LLOQ, Low, Medium, High | < 11.4% | < 11.4% | -5.8% to 14.6% |
| Human Plasma | 0.1, 0.3, 3.0, 8.0 | < 11% | Not Specified | < 4.7% |
Table 3: Recovery and Matrix Effect in LC-MS/MS Methods for Levofloxacin
| Biological Matrix | Analyte | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Levofloxacin | 91.4 - 109.7 | 95.7 - 112.5 |
| Human Plasma | Levofloxacin | 95.2 - 104.5 | Not Specified |
Experimental Protocols
The following sections provide a generalized, yet detailed, methodology for the quantification of (S)-Ofloxacin (Levofloxacin) in human plasma using this compound as an internal standard, based on common practices in the cited literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like Levofloxacin from biological matrices.
-
Aliquoting: Transfer a small, precise volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a stock solution of this compound (at a known concentration) to each plasma sample.
-
Precipitation: Add a precipitating agent, typically acetonitrile or methanol (often in a 2:1 or 3:1 ratio to the plasma volume).
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or vial for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample and improve compatibility with the chromatographic system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Zorbax SB-C18, Atlantis T3).
-
Mobile Phase: A gradient elution is typically employed, consisting of two solvents:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Solvent B: An organic solvent, usually acetonitrile, also with an acidic modifier.
-
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
Column Temperature: The column is often heated (e.g., 30-50 °C) to ensure reproducible retention times.
-
Injection Volume: A small volume of the prepared sample (e.g., 1-10 µL) is injected onto the column.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
MRM Transition for (S)-Ofloxacin (Levofloxacin): m/z 362.2 → 318.2
-
MRM Transition for a deuterated internal standard (e.g., Levofloxacin-d8): m/z 370.2 → 326.2 (Note: The exact transition for this compound would be m/z 365.2 → [product ion]).
-
-
Instrument Parameters: Other parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for the specific instrument and analytes to achieve maximum signal intensity.
Visualizations
Signaling Pathway: Mechanism of Action of (S)-Ofloxacin
The primary antibacterial action of (S)-Ofloxacin involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.
Experimental Workflow: Use of this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of (S)-Ofloxacin (Levofloxacin) in a biological sample using this compound as an internal standard.
Certificate of Analysis: (S)-Ofloxacin-d3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, (S)-Ofloxacin-d3. This compound is the deuterated form of Levofloxacin, the pharmacologically active S-(-)-enantiomer of Ofloxacin. It is a critical tool in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolism studies, where it is used as an internal standard for LC-MS assays.
This document details the analytical methodologies used to confirm the identity, purity, and stability of this compound, providing researchers with the necessary information to confidently utilize this standard in their studies.
Product Information
| Parameter | Specification |
| Product Name | This compound (N-methyl-d3) |
| Synonyms | (S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| Chemical Formula | C₁₈H₁₇D₃FN₃O₄ |
| Molecular Weight | 364.39 g/mol |
| CAS Number | 2208780-63-4 (d3 labeled) |
| Unlabeled CAS | 100986-85-4 (Levofloxacin) |
| Appearance | Off-white to pale yellow crystalline powder |
| Storage | Store at 2-8°C, protect from light |
| Intended Use | For research use only. Not for human or veterinary use. Primarily used as an internal standard in mass spectrometry-based quantitative analysis. |
Analytical Data Summary
The following tables summarize the quantitative results from the analysis of a representative batch of this compound.
Table 2.1: Identity Confirmation
| Test | Method | Result | Specification |
| ¹H NMR Spectroscopy | NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (ESI+) | LC-MS | 365.18 m/z | [M+H]⁺ = 365.18 ± 0.2 |
Table 2.2: Purity Analysis
| Test | Method | Result | Specification |
| Chemical Purity | HPLC (UV) | 99.8% | ≥ 98.0% |
| Isotopic Purity | LC-HRMS | 99.6 atom % D | ≥ 98.0 atom % D |
| Isotopic Distribution | LC-HRMS | d3: 99.6%d2: 0.3%d1: 0.1%d0: <0.1% | d0 ≤ 0.5% |
| Enantiomeric Purity | Chiral HPLC | 99.9% (S)-form | ≥ 99.0% (S)-form |
Table 2.3: Physicochemical Properties
| Test | Method | Result | Specification |
| Melting Point | Capillary Method | 252-255 °C (decomposes) | Report Result |
| Loss on Drying | TGA | 0.15% | ≤ 1.0% |
| Residual Solvents | GC-HS | Methanol: 50 ppm | Meets USP <467> limits |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC with UV detection is used to separate this compound from any non-labeled or other chemical impurities.
-
Instrumentation:
-
HPLC System: Standard system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Detector Wavelength: 294 nm.
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A:B (80:20 v/v).
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the diluent to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
-
Data Analysis: Calculate the chemical purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Principle: LC-HRMS is used to determine the isotopic enrichment of deuterium in the molecule. The high resolution allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3).
-
Instrumentation:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in 50:50 Acetonitrile:Water.
-
LC Conditions: A short chromatographic run is used to introduce the sample into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Data Acquisition: Profile mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0: 362.15, d1: 363.16, d2: 364.16, d3: 365.17).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity (atom % D) and distribution based on the relative peak areas.
-
-
Enantiomeric Purity by Chiral HPLC
-
Principle: Direct chiral separation on a chiral stationary phase (CSP) is used to resolve the (S)-enantiomer (Levofloxacin) from the (R)-enantiomer.
-
Instrumentation:
-
HPLC System: Standard system with UV-Vis detector.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05 v/v/v/v/v).
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound at 0.2 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Identify the peaks for the (S) and (R) enantiomers based on retention times (the (R)-enantiomer typically elutes first). Calculate the enantiomeric purity by expressing the peak area of the (S)-enantiomer as a percentage of the total area of both enantiomeric peaks.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy confirms the chemical structure of the molecule. The absence of a signal for the N-methyl protons and the presence of other characteristic signals confirms the identity and deuteration site.
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
-
-
Procedure:
-
Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with the known spectrum of unlabeled Levofloxacin. The key confirmation is the significant reduction or absence of the singlet corresponding to the N-CH₃ protons (typically around 2.3-2.5 ppm), confirming the d3-labeling at this position. All other proton signals should be present and consistent with the structure.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to this compound.
Caption: Analytical workflow for the quality control and release of this compound.
Caption: Mechanism of action pathway for Ofloxacin in bacterial cells.
A Technical Guide to the Synthesis and Purification of (S)-Ofloxacin-d3
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the synthesis and purification of (S)-Ofloxacin-d3, the deuterated form of Levofloxacin. (S)-Ofloxacin is the therapeutically active enantiomer of Ofloxacin, exhibiting significantly greater antibacterial potency than its (R)-counterpart[1][2]. The incorporation of a deuterium label (d3) at the N-methyl group of the piperazine ring makes it an ideal internal standard for pharmacokinetic and metabolic studies requiring mass spectrometry-based quantification[3]. This guide details a practical synthetic route, robust purification protocols using chiral high-performance liquid chromatography (HPLC), and summarizes key analytical data.
Synthetic Pathway Overview
The synthesis of this compound is adapted from established, efficient routes for the stereoselective synthesis of (S)-Ofloxacin (Levofloxacin)[2][4]. The key steps involve the construction of the chiral tricyclic benzoxazine core, followed by the introduction of the deuterated N-(methyl-d3)-piperazine side chain. An efficient and practical approach begins with the regioselective nucleophilic substitution of 2,3,4-trifluoronitrobenzene with a chiral building block, (S)-glycerol acetonide, to establish the required stereocenter[2]. The deuterated label is incorporated in the final step to maximize isotopic purity and overall yield.
Experimental Protocols
Synthesis of this compound
This protocol is a composite based on established methodologies for ofloxacin synthesis[4][5].
Step 1: Synthesis of (S)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine
-
React 2,3,4-trifluoronitrobenzene with (S)-glycerol acetonide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF. This reaction proceeds via a regioselective nucleophilic aromatic substitution.
-
The resulting nitroaromatic intermediate is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in an ethanol solvent. This step reduces the nitro group to an amine, which subsequently displaces the adjacent fluorine atom to form the benzoxazine ring.
-
The intermediate from this step is hydrolyzed to yield the target benzoxazine.
Step 2: Synthesis of the Tricyclic Carboxylic Acid Core
-
The chiral benzoxazine intermediate is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, which results in the formation of a malonic derivative[5].
-
The resulting derivative is cyclized to form the tricyclic quinolone system. This can be achieved by heating in the presence of a dehydrating agent like polyphosphoric acid or by using a mixture of concentrated sulfuric acid and acetic anhydride[4].
-
The resulting ethyl ester of the carboxylic acid is hydrolyzed to the free acid, typically by refluxing with hydrochloric acid in acetic acid[5]. This yields (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.
Step 3: Introduction of the N-(methyl-d3)-piperazine Side Chain
-
The tricyclic carboxylic acid core is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
N-(methyl-d3)-piperazine is added to the solution. The reaction mixture is heated (e.g., to 110 °C) to facilitate the nucleophilic substitution of the fluorine atom at the C-10 position[5].
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.
-
The solid is collected by filtration, washed, and dried to yield crude this compound.
Purification Protocol
Purification is critical to isolate the desired (S)-enantiomer from any potential racemic impurities and other byproducts. Chiral ligand-exchange HPLC is a highly effective method[6][7][8].
Protocol: Chiral Ligand-Exchange HPLC
-
System Preparation: Utilize a standard HPLC system equipped with a UV detector and a conventional C18 column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a methanol-water mixture. Add a chiral selector and a metal salt to the aqueous portion. A typical composition is 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine in water, mixed with methanol[6]. The optimal ratio of methanol to water (e.g., 20:80 v/v) should be determined to balance resolution and retention time[7][8].
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, to a known concentration.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the prepared mobile phase at a controlled flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25 °C)[7]. Lower temperatures can be beneficial for enantioseparation[6].
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for Ofloxacin (typically around 290-300 nm).
-
-
Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer peak, which should be well-resolved from the (R)-enantiomer peak.
-
Product Isolation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data derived from the literature for the synthesis and purification of Ofloxacin enantiomers.
| Reaction Step | Description | Reported Yield | Reference |
| Synthesis | Overall yield for a 10-step synthesis of (S)-Ofloxacin. | ≥45% | [2] |
| Synthesis | Yield for the condensation and cyclization steps to form the tricyclic core. | 75% | [4] |
| Synthesis | Yield for the final substitution reaction with N-methylpiperazine. | 85% | [4] |
| Synthesis | Overall yield for a modified route starting from 2,3,4-trifluoronitrobenzene. | 57% | [4] |
| Purification | Enantiomeric excess (ee) achieved via diastereomeric cocrystallization. | 61.82% | [9] |
| Parameter | Condition | Reference |
| Chromatography Type | Chiral Ligand-Exchange HPLC | [6][7] |
| Stationary Phase | Conventional C18 Column | [6][7] |
| Mobile Phase | Methanol/Water (20:80, v/v) containing 4.0 mmol/L amino acid ionic liquid and 3.0 mmol/L copper sulfate. | [7][8] |
| Flow Rate | 0.5 mL/min | [7][8] |
| Temperature | 25 °C | [7] |
| Resolution (Rs) | Baseline separation (Rs = 1.63) achieved within 14 minutes. | [7] |
Analytical Characterization
The identity and purity of the final product are confirmed using standard analytical techniques.
| Analysis | Expected Result for this compound | Reference |
| Molecular Formula | C₁₈D₃H₁₇FN₃O₄ | [10] |
| Molecular Weight | 364.39 g/mol | [10] |
| Mass Spectrometry | ESI-MS ([M+H]⁺): Expected m/z of 365.17 (Shift of +3 compared to unlabeled Ofloxacin). | [11] |
| ¹H NMR | Spectrum should match that of (S)-Ofloxacin, with the notable absence of the singlet corresponding to the N-CH₃ protons (typically around 2.5 ppm). Aromatic and oxazine ring protons will be present in their expected regions. | [12][13] |
| Chiral Purity (ee) | >98% (as determined by chiral HPLC). | [3] |
Purification and Quality Control Workflow
The workflow for purifying the crude product and performing final quality control is essential to ensure the material is suitable for its intended use as an analytical standard.
Conclusion
The synthesis and purification of this compound can be accomplished through a stereoselective synthetic pathway followed by a robust chiral HPLC purification method. The described protocols, adapted from peer-reviewed literature, provide a reliable framework for producing this valuable isotopically labeled analytical standard. Careful execution of the synthesis and rigorous purification and analysis are paramount to achieving the high chemical and enantiomeric purity required for its application in sensitive bioanalytical assays.
References
- 1. Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 11. Ofloxacin, D- | C18H20FN3O4 | CID 452723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0015296) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
Mass Shift of (S)-Ofloxacin-d3 vs. Unlabeled Ofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass shift between the isotopically labeled (S)-Ofloxacin-d3 and its unlabeled counterpart, ofloxacin. This information is critical for researchers employing this compound as an internal standard in quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The primary distinction between this compound and unlabeled ofloxacin lies in their molecular weights, a result of the incorporation of three deuterium atoms in the labeled compound. This deliberate mass difference is fundamental to its use as an internal standard, allowing for clear differentiation from the unlabeled analyte in a mass spectrometer.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |
| Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37[1][2][3][4] | - |
| This compound | C₁₈H₁₇D₃FN₃O₄ | 364.39[5] | +3.02 |
The observed mass shift of +3.02 Da is consistent with the replacement of three protons (¹H) with three deuterons (²H) on the N-methyl group of the piperazinyl ring.
Experimental Protocol: Quantification by LC-MS/MS
The following is a representative protocol for the simultaneous quantification of ofloxacin and this compound (as an internal standard) in a biological matrix, such as plasma. This method is based on common practices in the field of bioanalysis.
2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of a working solution of this compound (the internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ofloxacin: The precursor ion (Q1) would be the [M+H]⁺ ion, which is m/z 362. The product ion (Q3) would be a specific fragment, for example, m/z 261.[6]
-
This compound: The precursor ion (Q1) would be the deuterated [M+H]⁺ ion, which is m/z 365. The product ion (Q3) would be the corresponding deuterated fragment, for example, m/z 264.
-
-
Collision Energy and Other Parameters: These would be optimized for the specific instrument being used to achieve maximum signal intensity.
Visualizations
The following diagrams illustrate the logical workflow for the comparative analysis of ofloxacin and its deuterated analog.
Caption: Experimental workflow for the quantification of ofloxacin using this compound as an internal standard.
References
- 1. A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. la-press.org [la-press.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (S)-Ofloxacin-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (S)-Ofloxacin-d3, a deuterated analog of Levofloxacin, for research purposes. It details commercially available sources, key technical specifications, and comprehensive experimental protocols for its use as an internal standard in analytical methodologies.
Introduction to this compound
(S)-Ofloxacin, also known as Levofloxacin, is the levorotatory and biologically active enantiomer of the racemic drug Ofloxacin, a fluoroquinolone antibiotic.[1] this compound is a stable isotope-labeled version of Levofloxacin, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2]
Its primary application in research is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Levofloxacin quantification in complex biological matrices like plasma and serum.[2][3] The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrument response fluctuations.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound for research use. The products are typically available as a neat solid (powder). It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to confirm the specific purity and isotopic enrichment of the batch being used.
Below is a summary of commercially available this compound from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Formats |
| MedChemExpress | This compound | 2208780-63-4 | C₁₈H₁₇D₃FN₃O₄ | 364.39 | 98.0% | Powder |
| LGC Standards (incorporating TRC) | (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | 2208780-63-4 | C₁₈D₃H₁₇FN₃O₄ | 364.386 | 99 atom % D, min 98% Chemical Purity | Neat Solid |
Note: Product specifications are subject to change and may vary by batch. Always refer to the supplier's most current data sheet and certificate of analysis.
Experimental Protocol: Quantification of Levofloxacin in Human Plasma via UPLC-MS/MS
The following protocol is a synthesized methodology based on established and validated bioanalytical methods for the determination of Levofloxacin in human plasma, utilizing this compound as an internal standard.[2][4][5]
Materials and Reagents
-
Analytes: Levofloxacin, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (reagent grade), Ultrapure Water
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Equipment:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18, PFP)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Levofloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Levofloxacin by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol or a precipitation solvent to achieve the desired final concentration for spiking into samples. The optimal concentration should be determined during method development.
-
Sample Preparation (Protein Precipitation)
This is a common and rapid method for extracting Levofloxacin from plasma.[4][6]
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (prepared in acetonitrile or a methanol/acetonitrile mixture) to each tube. The precipitating solvent volume is typically 3 to 4 times the plasma volume.[4]
-
Vortex each tube vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
UPLC System:
-
Column: ACQUITY UPLC® BEH C18 (e.g., 2.1 × 100 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration. Total run time is typically short, around 2.5 to 6 minutes.[2][5]
-
Column Temperature: 40-45 °C.[5]
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion → Product Ion):
-
Levofloxacin: m/z 362.2 → 318.2 (quantifier), 362.2 → 261.1 (qualifier).
-
This compound (IS): m/z 365.2 → 321.2. (Note: Exact m/z values should be confirmed by direct infusion of the standards into the mass spectrometer. For Levofloxacin-d8, the transition would be m/z 370.1 → 326.1[5]).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both Levofloxacin and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the Levofloxacin calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
-
Determine the concentration of Levofloxacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.
Caption: Bioanalytical workflow for Levofloxacin quantification using this compound.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Levofloxacin in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for high-quality pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. By following validated protocols and sourcing high-purity material from reputable suppliers, researchers can ensure the reliability and reproducibility of their analytical data.
References
- 1. Rapid stereospecific high-performance liquid chromatographic determination of levofloxacin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of Levofloxacin in Multidrug- and Extensively Drug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Purity Requirements for (S)-Ofloxacin-d3
This technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, a deuterated analog of Levofloxacin. This compound is widely utilized as an internal standard in bioanalytical methods, particularly in pharmacokinetic and toxicokinetic studies, due to its chemical and physical similarities to the analyte of interest.[1] High isotopic purity is paramount to ensure the accuracy, precision, and reliability of quantitative data generated by mass spectrometry-based assays.[2]
This compound is the deuterium-labeled form of Levofloxacin, a synthetic fluoroquinolone antibacterial agent.[3] The introduction of deuterium atoms results in a molecule that is chemically almost identical to the unlabeled analyte but has a slightly higher mass, allowing for its differentiation in a mass spectrometer.[4] This co-eluting, mass-shifted internal standard compensates for variability during sample preparation, chromatography, and ionization.[5]
Isotopic Purity Specifications and Acceptance Criteria
While specific monographs for this compound are not prominently found in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), general guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation stress the importance of using well-characterized internal standards.[1][2] The isotopic purity of a deuterated internal standard is a critical parameter.
For most pharmaceutical and research applications, a high degree of isotopic enrichment is expected, typically above 95%.[6] The presence of significant amounts of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration in the sample.[1]
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification | Source |
| Isotopic Enrichment (Atom % D) | ≥ 99% | Commercial Supplier Data[7] |
| Chemical Purity | ≥ 98% | Commercial Supplier Data[7] |
| Unlabeled (d0) Impurity | Undetectable or at a level that does not interfere with the analysis of the unlabeled analyte. | General Guidance |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the confirmation of the structural integrity of this compound are typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule with high accuracy.[10]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1] This stock solution is further diluted to an appropriate concentration for LC-MS analysis.[6]
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A suitable reversed-phase column (e.g., C18) is used with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[11][12]
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[12] Full scan mass spectra are acquired over a relevant m/z range.[11] The high resolution of the instrument allows for the separation of the isotopic peaks.
-
Data Analysis: The isotopic distribution of the protonated molecule [M+H]+ is analyzed. The peak areas of the desired deuterated species (d3) and any undesired isotopic variants (d0, d1, d2) are integrated. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic variants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.[8][9] Both ¹H NMR and ²H NMR can be employed.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the labels.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of the labeling positions.[13]
-
Data Analysis: The integration of the remaining proton signals in the ¹H NMR spectrum can be used to estimate the isotopic enrichment.
Logical Framework for Isotopic Purity in Bioanalysis
The isotopic purity of this compound has a direct impact on the quality and reliability of bioanalytical data. The following diagram illustrates the logical relationships between isotopic purity and key validation parameters.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. almacgroup.com [almacgroup.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide on the Safety Profile of (S)-Ofloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for (S)-Ofloxacin-d3, a deuterated isotopologue of Levofloxacin. Given that this compound is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies, its toxicological profile is considered analogous to that of Levofloxacin. Therefore, this document focuses on the extensive safety and toxicology data available for Levofloxacin to infer the safety profile of its deuterated counterpart.
Chemical and Physical Properties
This compound is the S-enantiomer of Ofloxacin with deuterium substitution on the N-methyl group of the piperazinyl ring. Ofloxacin itself is a racemic mixture of the active S-enantiomer (Levofloxacin) and the less active R-enantiomer (Dextrofloxacin).[1]
Table 1: Physical and Chemical Properties of this compound and Levofloxacin
| Property | This compound | Levofloxacin |
| Chemical Name | (2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2] | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid |
| Molecular Formula | C₁₈H₁₇D₃FN₃O₄[2] | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 364.4 g/mol [2] | 361.4 g/mol |
| CAS Number | 1346617-10-4[2] | 100986-85-4 |
| Appearance | Off-white to pale yellow crystalline powder[1] | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7.[1] | Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7. |
Toxicological Data
The toxicological data presented below are for Levofloxacin, which is the pharmacologically active and toxicologically relevant component of this compound.
Acute Toxicity
Table 2: Acute Toxicity of Levofloxacin
| Species | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Oral | 1803 |
| Rat | Oral | 1478 |
Subchronic Toxicity
Subchronic toxicity studies, typically conducted for 90 days, are designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Carcinogenicity
In a lifetime bioassay in rats, Levofloxacin did not show any carcinogenic potential when administered daily in the diet for two years at doses up to 100 mg/kg/day.[5] A study in mice also concluded that Levofloxacin is not photocarcinogenic.[6]
Genotoxicity
Levofloxacin has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.
Table 3: Genotoxicity of Levofloxacin
| Assay | System | Result |
| Ames bacterial mutation assay | S. typhimurium and E. coli | Negative[5] |
| CHO/HGPRT forward mutation assay | Mammalian cells | Negative[5] |
| Mouse micronucleus test | In vivo | Negative[5] |
| Mouse dominant lethal test | In vivo | Negative[5] |
| Rat unscheduled DNA synthesis assay | In vivo | Negative[5] |
| Mouse sister chromatid exchange assay | In vivo | Negative[5] |
| In vitro chromosomal aberration (CHL cell line) | Mammalian cells | Positive[5] |
| In vitro sister chromatid exchange (CHL/IU cell line) | Mammalian cells | Positive[5] |
Reproductive and Developmental Toxicity
Table 4: Reproductive and Developmental Toxicity of Levofloxacin
| Study Type | Species | NOAEL (mg/kg/day) | Findings |
| Fertility and Early Embryonic Development | Rat | 360 | No adverse effects on fertility.[7] |
| Embryo-fetal Development | Rat | <810 | At 810 mg/kg, maternal toxicity, decreased fetal body weight, and increased fetal mortality were observed. No teratogenicity.[7] |
| Embryo-fetal Development | Rabbit | <50 | At 50 mg/kg, maternal toxicity was observed. No teratogenicity.[7] |
| Prenatal and Postnatal Development | Rat | 360 | No adverse effects on late fetal development, delivery, lactation, or offspring.[7] |
Experimental Protocols
Detailed experimental protocols for toxicological studies are often proprietary. However, the methodologies generally follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Subchronic Oral Toxicity Study (Following OECD Guideline 408)
A subchronic oral toxicity study for a substance like Levofloxacin would typically involve the following steps:
-
Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats), approximately 8-10 weeks old, are used. A sufficient number of animals (e.g., 20 per sex per group) are assigned to different dose groups.
-
Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle only) are used. Doses are selected based on results from acute toxicity and dose-ranging studies.
-
Administration: The test substance is administered orally (e.g., by gavage) daily for 90 consecutive days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
General Protocol for In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung - CHL) is cultured.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Harvest and Staining: After treatment, cells are harvested, treated with a metaphase-arresting agent, fixed, and stained.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.
Signaling Pathways and Mechanisms of Toxicity
Mechanism of Action (Antibacterial)
The primary mechanism of action of Levofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.[3] This leads to bacterial cell death.
Mechanism of Antibacterial Action of Levofloxacin.
Mechanism of Fluoroquinolone-Induced Tendinopathy
The exact mechanism of fluoroquinolone-induced tendinopathy is not fully understood but is thought to involve several pathways. One proposed mechanism involves the chelation of metal ions by fluoroquinolones, which can disrupt collagen synthesis and promote its degradation.[3] Another theory suggests a cytotoxic effect on tenocytes.
Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy.
Mechanism of Levofloxacin-Induced Phototoxicity
Levofloxacin can cause photosensitivity. Upon exposure to UVA radiation, the drug can generate reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular damage, including lipid peroxidation and protein damage, primarily affecting the cell membrane.[8][9]
Mechanism of Levofloxacin-Induced Phototoxicity.
Conclusion
This compound, as a deuterated analog of Levofloxacin used in research settings, is expected to have a safety profile that is qualitatively and quantitatively similar to Levofloxacin. The available data on Levofloxacin indicate a well-characterized safety profile with low acute toxicity. The primary toxicological concerns are related to tendinopathy, phototoxicity, and potential for CNS effects, which are class effects for fluoroquinolones. The genotoxicity profile is largely negative, with some positive findings in in vitro chromosomal aberration assays at high concentrations. Carcinogenicity studies in rodents were negative. Reproductive and developmental studies did not show teratogenic effects, although fetal toxicity was observed at maternally toxic doses. Researchers and drug development professionals should handle this compound with the same precautions as Levofloxacin, particularly concerning exposure to light and in preclinical models that may be susceptible to fluoroquinolone-related toxicities.
References
- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Ofloxacin-d3 | C18H20FN3O4 | CID 71751296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Reproductive toxicity of the new quinolone antibacterial agent levofloxacin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of (S)-Ofloxacin-d3 and Related Compounds
An In-Depth Technical Guide to the Solubility of (S)-Ofloxacin-d3
For researchers, scientists, and professionals in drug development, understanding the solubility of isotopically labeled compounds like this compound is critical for the accurate design and execution of pharmacokinetic and metabolic studies. This compound, the deuterated form of Levofloxacin, serves as an internal standard in quantitative analyses by methods such as LC-MS.[1] Its solubility characteristics directly influence the preparation of stock solutions, calibration standards, and dosing formulations. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a workflow diagram for clarity.
Direct quantitative solubility data for this compound is not extensively published. However, the deuteration at the N-methyl group is not expected to significantly alter its physicochemical properties compared to its non-deuterated counterpart, (S)-Ofloxacin (Levofloxacin). Therefore, solubility data for Levofloxacin and the racemate Ofloxacin are included as valuable references.
The following table summarizes the available solubility data. It is crucial to note that solubility can be affected by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 10 mg/mL | 27.44 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1] |
| Water | ≥ 5 mg/mL | ≥ 13.72 mM | Saturation point was not determined.[1] | |
| (R)-Ofloxacin | DMSO | ~20 mg/mL | - | Data for the (R)-enantiomer.[2] |
| Dimethylformamide (DMF) | ~20 mg/mL | - | Data for the (R)-enantiomer.[2] | |
| Ethanol | ~1 mg/mL | - | Data for the (R)-enantiomer.[2] | |
| PBS (pH 7.2) | ~10 mg/mL | - | Data for the (R)-enantiomer.[2] | |
| Ofloxacin | Aqueous Solution (pH 7) | 4 mg/mL | - | Racemic mixture. Solubility is pH-dependent.[3] |
| Chloroform | - | - | Ofloxacin solubility is highest in chloroform and lowest in water.[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is most reliably determined using the shake-flask method, which is considered the gold standard.[5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound solid powder
-
Solvent of interest (e.g., Water, DMSO, Ethanol)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is established between the dissolved and undissolved states.[5]
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or agitator.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.[5]
-
Carefully withdraw the supernatant (the saturated solution) using a pipette.
-
Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.[5]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC.[5]
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[5]
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for the shake-flask equilibrium solubility determination method.
References
Methodological & Application
Application Note: High-Throughput Quantification of Ofloxacin in Human Plasma Using a Validated LC-MS/MS Method with (S)-Ofloxacin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ofloxacin in human plasma. The method utilizes (S)-Ofloxacin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1][2] Accurate and reliable measurement of ofloxacin concentrations in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring to optimize dosage regimens and ensure efficacy and safety.[3] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high selectivity, sensitivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of ofloxacin in human plasma.
Experimental
Materials and Reagents
-
Ofloxacin reference standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial in 0.5 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ofloxacin | 362.1 | 318.1 | 0.05 | 30 | 20 |
| Ofloxacin (Qualifier) | 362.1 | 261.1 | 0.05 | 30 | 35 |
| This compound (IS) | 365.1 | 321.1 | 0.05 | 30 | 20 |
Experimental Workflow
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of ofloxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ofloxacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 80 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Add 80 µL of water (LC-MS grade) and mix well.
-
Inject 5 µL of the final mixture into the LC-MS/MS system.
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, accuracy, and sensitivity.
Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for ofloxacin in human plasma. The coefficient of determination (r²) was consistently >0.995.
Table 4: Linearity of Ofloxacin in Human Plasma
| Analyte | Concentration Range (ng/mL) | Calibration Model | r² |
| Ofloxacin | 5 - 5000 | 1/x weighted | >0.995 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 5. The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits of regulatory guidelines.
Table 5: Precision and Accuracy of Ofloxacin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| Low | 15 | 6.8 | -4.2 | 8.5 | -2.7 |
| Medium | 250 | 4.5 | 2.1 | 5.9 | 3.4 |
| High | 4000 | 3.1 | 1.5 | 4.2 | 1.9 |
Sensitivity: The lower limit of quantification (LLOQ) was determined to be 5 ng/mL, with a signal-to-noise ratio of >10.
Logical Relationship of Method Components
Caption: Logical flow from sample components to the final quantitative result.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ofloxacin in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it well-suited for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring. The straightforward protein precipitation sample preparation protocol and the short chromatographic run time contribute to the efficiency of this method.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Ofloxacin in Human Urine using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of ofloxacin in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, ofloxacin-d3, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. The protocol outlines a simple "dilute-and-shoot" sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Monitoring its concentration in urine is crucial for understanding its excretion profile, ensuring therapeutic efficacy, and conducting pharmacokinetic assessments. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard in quantitative mass spectrometry. Ofloxacin-d3 is an ideal internal standard as it co-elutes with the analyte and exhibits identical ionization behavior, while being distinguishable by its mass-to-charge ratio (m/z), thus providing the most accurate correction for any analytical variability. This method is designed for high-throughput clinical and research laboratories requiring a reliable and validated assay.
Experimental Protocols
Materials and Reagents
-
Analytes: Ofloxacin, Ofloxacin-d3 (Internal Standard, IS)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Formic acid (≥98%)
-
Control Matrix: Drug-free human urine
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ofloxacin and ofloxacin-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the ofloxacin primary stock with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the ofloxacin-d3 primary stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike drug-free human urine with the appropriate ofloxacin working standards to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) in the same manner.
-
Sample Preparation Protocol
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Pipette 50 µL of each urine sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (100 ng/mL ofloxacin-d3 in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins and ensure homogeneity.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Start at 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B over 0.1 min.
-
Re-equilibrate for 0.9 min.
-
Total Run Time: 5 minutes.
-
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Capillary Voltage: 4000 V.
The MRM transitions for ofloxacin and its deuterated internal standard are critical for selectivity and sensitivity.
Data Presentation
The quantitative performance of the method is summarized below. Data is typically generated by analyzing calibration standards and quality control samples in triplicate over several days to determine linearity, precision, and accuracy.
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ofloxacin | 362.2 | 318.1 (Quantifier) | 100 | 20 |
| 362.2 | 261.1 (Qualifier) | 100 | 35 | |
| Ofloxacin-d3 (IS) | 365.2 | 321.1 (Quantifier) | 100 | 20 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90% - 110% |
| Matrix Effect | Minimal, compensated by IS |
Visualization of Experimental Workflow
The logical flow from sample receipt to final data analysis is depicted in the following diagram.
Caption: Experimental workflow for ofloxacin analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ofloxacin in human urine. The use of a deuterated internal standard, ofloxacin-d3, ensures the highest level of accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variability in sample processing. The simple "dilute-and-shoot" sample preparation protocol makes it suitable for high-throughput environments. This application note serves as a comprehensive guide for researchers and clinicians in the fields of pharmacology, drug development, and clinical diagnostics.
Application Notes and Protocols for Ofloxacin Analysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ofloxacin in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. The following sections offer a comprehensive overview of common techniques, experimental details, and quantitative data to facilitate accurate and reproducible analysis.
Introduction to Ofloxacin Sample Preparation
Ofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate determination of ofloxacin concentrations in different samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical products, and environmental monitoring.[3][4][5] Sample preparation is a critical step that aims to isolate ofloxacin from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]
Commonly employed sample preparation techniques for ofloxacin analysis include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.[3][7][8]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases.[9][10][11]
-
Solid-Phase Extraction (SPE): A versatile and selective method that uses a solid sorbent to isolate and concentrate analytes from a liquid sample.[12][13][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup steps, primarily used for multi-residue analysis in food and environmental samples.[15][16][17][18]
The choice of method depends on the sample matrix, the required sensitivity, the available equipment, and the desired sample throughput.
Sample Preparation Protocols and Quantitative Data
This section details the experimental protocols for the most common ofloxacin sample preparation techniques and summarizes their performance in tabular format.
Protein Precipitation (PPT) for Biological Fluids
Protein precipitation is a straightforward technique widely used for the analysis of drugs in plasma, serum, and other biological fluids.[3][7][8][19][20] It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate proteins, which are then removed by centrifugation.[19][20]
-
Sample Collection: Collect blood samples and process them to obtain plasma or serum.
-
Aliquoting: Pipette a known volume of the plasma or serum sample (e.g., 200 µL) into a microcentrifuge tube.[5]
-
Addition of Internal Standard (IS): Spike the sample with a working solution of an appropriate internal standard (e.g., gatifloxacin, pipemidic acid) to correct for variability during sample processing and analysis.[3][7]
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 1:2 or 1:3 sample-to-precipitant volume ratio (e.g., 400 µL to 600 µL of acetonitrile).[3][5][7]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[20][21]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[21]
-
Supernatant Collection: Carefully collect the supernatant containing ofloxacin and the internal standard.
-
Analysis: Inject a specific volume of the supernatant directly into the analytical instrument (e.g., HPLC, LC-MS/MS).[21]
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation method.
Table 1: Quantitative Data for Protein Precipitation of Ofloxacin
| Matrix | Precipitating Agent | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| Human Plasma | Acetonitrile | >70 | 78 - 20,000 | 78 | LC-MS/MS | [7] |
| Human Plasma | Acetonitrile | Not Reported | 25 - 4,000 | 25 | HPLC-FLD | [3] |
| Human Plasma | Acetonitrile | >85 | 4 - 500 | 4 | HPLC-MS | [5][22] |
| Human Serum | 7% Perchloric Acid | Not Reported | Not Reported | Not Reported | HPLC | [21] |
LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.
Liquid-Liquid Extraction (LLE) for Biological and Environmental Samples
Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] The choice of the organic solvent is crucial and depends on the polarity of ofloxacin.
-
Sample pH Adjustment: Take a specific volume of the urine sample (e.g., 1 mL) and adjust the pH to a suitable value (e.g., pH 7.0) using a buffer solution.[9]
-
Addition of Internal Standard: Add a known amount of an appropriate internal standard.
-
Extraction: Add an immiscible organic solvent (e.g., a 3:1 mixture of dichloromethane and chloroform) to the sample.[9]
-
Shaking/Vortexing: Shake or vortex the mixture vigorously for a set period (e.g., 15 minutes) to facilitate the transfer of ofloxacin into the organic phase.[9]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer containing ofloxacin to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for the chromatographic analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction method.
Table 2: Quantitative Data for Liquid-Liquid Extraction of Ofloxacin
| Matrix | Extraction Solvent | Recovery (%) | Linearity Range (µg/mL) | LOQ (µg/mL) | Analytical Method | Reference |
| Human Urine | Dichloromethane:Chloroform (3:1) | >85 | 0.2 - 7.0 | 0.2 | CE-UV | [9] |
| Wastewater | Hydrophobic Eutectic Solvents | 98.8 ± 0.9 | Not Reported | Not Reported | Not Specified | [10] |
| Human Urine | Ethyl Acetate | Not Reported | 0.63 - 12.5 | 0.63 | Spectrophotometry | [2] |
CE-UV: Capillary Electrophoresis with UV Detection.
Solid-Phase Extraction (SPE) for Environmental and Biological Samples
Solid-phase extraction is a highly selective and versatile technique that can be used for sample cleanup, concentration, and solvent exchange. It involves passing a liquid sample through a sorbent bed that retains the analyte of interest, which is then eluted with a small volume of a strong solvent.[12][14]
-
Cartridge Conditioning: Condition a weak cation exchanger (WCX) SPE cartridge by passing methanol followed by water through it.[12][13]
-
Sample Loading: Load a known volume of the sewage sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interfering substances.[12][13]
-
Elution: Elute the retained ofloxacin from the cartridge using a mixture of methanol, acetonitrile, and formic acid.[12][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Workflow of the Solid-Phase Extraction method.
Table 3: Quantitative Data for Solid-Phase Extraction of Ofloxacin
| Matrix | SPE Sorbent | Recovery (%) | Linearity Range (ng/L) | LOQ (ng/L) | Analytical Method | Reference |
| Sewage | Weak Cation Exchanger (WCX) | 87 - 94 | Not Reported | 5 | LC-MS/MS | [12] |
| Sewage | WCX and Mixed-mode Anion Exchange (MAX) | >95 | Not Reported | 80 | LC-FLD | [14] |
| Bovine Serum | Molecularly Imprinted Polymers | 95.6 | Not Reported | Not Reported | HPLC | [23] |
LC-FLD: Liquid Chromatography with Fluorescence Detection.
QuEChERS for Food Samples
The QuEChERS method is a simple and effective approach for the extraction of a wide range of analytes from complex matrices like fruits and vegetables.[15][16][24] It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[15][16]
-
Sample Homogenization: Homogenize a representative portion of the vegetable sample.
-
Extraction: Weigh a specific amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add water and an extraction solvent like acetonitrile.
-
Salting Out: Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.[16]
-
Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the layers.
-
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components.[15]
-
Vortexing and Centrifugation: Vortex the d-SPE tube and centrifuge.
-
Analysis: Collect the cleaned extract for analysis by LC-UV or another suitable technique.[15]
Workflow for QuEChERS Method
Caption: Workflow of the QuEChERS method.
Table 4: Quantitative Data for QuEChERS Extraction of Ofloxacin
| Matrix | Recovery (%) | Linearity Range (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| Vegetables (Lettuce, Carrot, Tomato) | 78.43 - 91.86 | 0.01 - 250 | 0.3 - 0.4 | LC-UV | [1][15] |
| Animal Foods | 73.8 - 98.5 | Not Reported | 1.0 | UPLC/MS/MS | [17] |
LC-UV: Liquid Chromatography with UV Detection; UPLC/MS/MS: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry.
Concluding Remarks
The selection of an appropriate sample preparation technique is paramount for the successful analysis of ofloxacin. This document has provided detailed protocols and performance data for protein precipitation, liquid-liquid extraction, solid-phase extraction, and QuEChERS methods. Researchers, scientists, and drug development professionals can use this information as a starting point to develop and validate robust analytical methods for ofloxacin in their specific matrices of interest. The provided workflows and data tables offer a quick reference for method selection and optimization.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scielo.br [scielo.br]
- 3. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Adapting Fabric Phase Sorptive Extraction as an Innovative Multitool for Sample Transfer and Extraction in Pharmacokinetic Analysis Followed by LC-MS Determination of Levofloxacin in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple, fast and reliable CE method for simultaneous determination of ciprofloxacin and ofloxacin in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. path.web.ua.pt [path.web.ua.pt]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Technical Tip: Protein Precipitation [phenomenex.com]
- 20. filtrous.com [filtrous.com]
- 21. scribd.com [scribd.com]
- 22. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of restricted access media molecularly imprinted polymers for efficient separation and enrichment ofloxacin in bovine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Ofloxacin using (S)-Ofloxacin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of ofloxacin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as (S)-Ofloxacin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being a deuterated analog of the active S-enantiomer of ofloxacin (Levofloxacin), exhibits similar physicochemical properties and extraction recovery to the analyte, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations during sample processing and analysis.
Rationale for using this compound as an Internal Standard
The ideal internal standard should co-elute with the analyte and experience similar ionization effects in the mass spectrometer source. As a stable isotope-labeled analog, this compound meets these criteria, ensuring high accuracy and precision in the bioanalytical method.
Experimental Protocols
This section details a representative protocol for the quantification of ofloxacin in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Ofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ofloxacin reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Ofloxacin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ofloxacin stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.
-
This compound Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. Note: The optimal concentration of the internal standard spiking solution should be determined during method development and validation to ensure an adequate response across the calibration range.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ofloxacin | 362.2 | 318.2 |
| This compound | 365.2 | 321.2 |
Note: The specific precursor and product ions should be optimized based on the instrument used.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-noise ratio ≥ 10 | 1 - 10 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Table 2: Example Calibration Curve Data for Ofloxacin in Human Plasma
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1250 | 50000 | 0.025 | 1.05 | 105.0 |
| 5 | 6300 | 51000 | 0.124 | 4.95 | 99.0 |
| 10 | 12800 | 50500 | 0.253 | 10.1 | 101.0 |
| 50 | 64000 | 49800 | 1.285 | 51.4 | 102.8 |
| 100 | 130000 | 50200 | 2.590 | 103.6 | 103.6 |
| 500 | 655000 | 50800 | 12.894 | 495.9 | 99.2 |
| 1000 | 1320000 | 51200 | 25.781 | 991.6 | 99.2 |
Visualizations
Caption: Experimental workflow for the quantification of ofloxacin in plasma.
Caption: Mechanism of action of Ofloxacin.
UPLC-MS/MS Analysis of Fluoroquinolones with (S)-Ofloxacin-d3: An Application Note and Protocol
Introduction
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in human and veterinary medicine.[1][2][3] Their extensive use has led to concerns about the development of antibiotic resistance and the potential for residues in food products and the environment.[4] Consequently, sensitive and reliable analytical methods are required for the accurate quantification of fluoroquinolone residues in various matrices. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[1][2] The use of stable isotope-labeled internal standards, such as (S)-Ofloxacin-d3, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the simultaneous analysis of multiple fluoroquinolones in a biological matrix using UPLC-MS/MS with this compound as an internal standard.
Experimental Protocols
This section details the methodologies for sample preparation, UPLC-MS/MS analysis, and data processing for the quantification of fluoroquinolones.
Materials and Reagents
-
Analytes: Ciprofloxacin, Norfloxacin, Enrofloxacin, Danofloxacin, Lomefloxacin, and Ofloxacin.
-
Internal Standard: this compound.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Sample Matrix: Blank human plasma.
Standard Solution Preparation
Stock solutions of each fluoroquinolone and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (1:1, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting fluoroquinolones from plasma samples.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 1.8 µm C18 column (100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative data for the UPLC-MS/MS analysis of the target fluoroquinolones are summarized in the following tables. The MRM transitions were selected based on previously reported methods.[2][4]
Table 2: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| Norfloxacin | 320.1 | 276.1 | 0.05 | 30 | 20 | 3.8 |
| Ciprofloxacin | 332.1 | 288.1 | 0.05 | 35 | 22 | 4.1 |
| Enrofloxacin | 360.2 | 316.2 | 0.05 | 40 | 24 | 4.5 |
| Danofloxacin | 358.1 | 299.1 | 0.05 | 38 | 25 | 4.8 |
| Lomefloxacin | 352.1 | 308.1 | 0.05 | 35 | 22 | 5.2 |
| Ofloxacin | 362.2 | 318.2 | 0.05 | 40 | 23 | 5.5 |
| This compound (IS) | 365.2 | 321.2 | 0.05 | 40 | 23 | 5.5 |
Table 3: Method Validation Summary
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ |
| Norfloxacin | 1 - 1000 | >0.995 | 1 | 98.5 | <15 |
| Ciprofloxacin | 1 - 1000 | >0.996 | 1 | 102.1 | <15 |
| Enrofloxacin | 1 - 1000 | >0.995 | 1 | 97.9 | <15 |
| Danofloxacin | 2 - 1000 | >0.994 | 2 | 101.5 | <15 |
| Lomefloxacin | 2 - 1000 | >0.996 | 2 | 99.2 | <15 |
| Ofloxacin | 1 - 1000 | >0.997 | 1 | 103.3 | <15 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: UPLC-MS/MS experimental workflow for fluoroquinolone analysis.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for the Mass Spectrometric Detection of (S)-Ofloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of (S)-Ofloxacin-d3, a deuterated internal standard for Ofloxacin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the necessary mass spectrometry parameters, liquid chromatography conditions, and a detailed experimental protocol for the detection of this compound in biological matrices.
Introduction
(S)-Ofloxacin, also known as Levofloxacin, is a broad-spectrum fluoroquinolone antibiotic. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification. This compound is the deuterated form of Levofloxacin and serves as an ideal internal standard due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). This document details a robust LC-MS/MS method for the reliable detection of this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound and its non-labeled counterpart, (S)-Ofloxacin (Levofloxacin), using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | This compound (Internal Standard) | (S)-Ofloxacin (Levofloxacin) |
| Precursor Ion (Q1) m/z | 365.2 | 362.2 |
| Product Ion (Q3) m/z | 321.2 | 318.1 |
| Dwell Time (ms) | 100-200 | 100-200 |
| Collision Energy (CE) (eV) | 20-35 | 20-35 |
| Cone Voltage (V) | 25-40 | 25-40 |
| Capillary Voltage (kV) | 3.0-4.0 | 3.0-4.0 |
| Source Temperature (°C) | 120-150 | 120-150 |
| Desolvation Temperature (°C) | 350-450 | 350-450 |
| Cone Gas Flow (L/hr) | 50-100 | 50-100 |
| Desolvation Gas Flow (L/hr) | 600-800 | 600-800 |
Note: The optimal collision energy and cone voltage should be determined empirically on the specific instrument being used.
Liquid Chromatography Parameters
A reversed-phase liquid chromatography method is employed to separate this compound from endogenous matrix components.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
Experimental Protocol
This protocol describes a typical workflow for the analysis of this compound in a biological matrix such as plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Instrument Setup and Data Acquisition
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Create an acquisition method in the instrument software that includes the MRM transitions for both (S)-Ofloxacin and this compound.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire the data.
Data Analysis
-
Integrate the chromatographic peaks for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of MS Parameters
This diagram shows the logical relationship of key parameters in the mass spectrometer for the detection of this compound.
Caption: Key mass spectrometry parameters for this compound detection.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Ofloxacin and (S)-Ofloxacin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ofloxacin and its deuterated internal standard, (S)-Ofloxacin-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of ofloxacin and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, protein-based, or Pirkle-type).[1] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., ethanol, methanol), and its ratio with the non-polar component (e.g., hexane).[1] The addition of small amounts of additives like diethylamine or acetic acid can significantly enhance resolution.[1] | |
| Incorrect temperature. | Enantioseparation can be temperature-dependent. Investigate the effect of column temperature on resolution. Lower temperatures often favor enthalpically driven separations.[2] | |
| Using an achiral column without a chiral mobile phase additive. | For reversed-phase columns (e.g., C18), introduce a chiral selector to the mobile phase, such as L-isoleucine with copper (II) sulfate or a cyclodextrin derivative.[2][3][4] | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Add a competing base, like diethylamine, to the mobile phase to minimize silanol interactions.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Co-elution of Ofloxacin and this compound | Insufficient chromatographic efficiency. | This compound is a deuterated analog of the S-(-)-enantiomer (levofloxacin) and is expected to have very similar retention times. The primary goal is the chiral separation of ofloxacin's R-(+) and S-(-) enantiomers. A successful chiral method will inherently separate ofloxacin from pure this compound. Focus on optimizing the chiral separation. |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detector settings. | For UV detection, ensure the wavelength is set to the absorption maximum of ofloxacin (around 294-296 nm).[3][5] For fluorescence detection, use an excitation wavelength of approximately 285 nm and an emission wavelength of 460 nm for enhanced sensitivity.[6] |
| Inefficient ionization for MS detection. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Use a mobile phase containing a volatile acid like formic acid to promote protonation.[7][8] | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve if available. |
| Column temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column regularly and use guard columns to protect it from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating ofloxacin and this compound?
A1: The main challenge is the chiral separation of the two enantiomers of ofloxacin: R-(+)-ofloxacin and S-(-)-ofloxacin (levofloxacin).[9] this compound is a deuterated version of the S-(-)-enantiomer and will have a very similar retention time. Therefore, a method that successfully separates the R and S enantiomers of ofloxacin will also effectively separate racemic ofloxacin from a pure this compound internal standard.
Q2: Which type of HPLC column is best suited for this separation?
A2: A chiral stationary phase (CSP) column is highly recommended for direct enantiomeric separation. Polysaccharide-based columns, such as the Chiralcel OD-H, have been shown to provide baseline resolution.[1] Alternatively, a standard reversed-phase column (e.g., C18) can be used with a chiral mobile phase additive.[2][3]
Q3: What are typical mobile phase compositions for this chiral separation?
A3: For a chiral column like the Chiralcel OD-H, a mobile phase consisting of a mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (e.g., 70:20:10:0.45:0.05 v/v/v/v/v) has been used successfully.[1] For a C18 column with a chiral mobile phase additive, a mixture of methanol and water containing L-isoleucine and copper sulfate is a common choice.[2]
Q4: Can UPLC-MS/MS be used for this analysis?
A4: Yes, UPLC-MS/MS is a powerful technique for the quantitative analysis of ofloxacin.[7][8] It offers high sensitivity and selectivity. A reversed-phase C18 column can be used with a mobile phase of water and acetonitrile containing 0.1% formic acid.[7][8] While this method may not separate the enantiomers, it is suitable for quantifying total ofloxacin if chiral separation is not the primary goal. For enantioselective quantification, a chiral UPLC method would need to be developed.
Q5: How can I improve the peak shape?
A5: Peak tailing can often be mitigated by adding a small amount of a competing amine, like diethylamine, to the mobile phase. This helps to block active sites on the silica support of the column.[1] Optimizing the mobile phase pH and avoiding column overload can also improve peak symmetry.
Experimental Protocols
Method 1: Chiral HPLC with a Chiral Stationary Phase
This method is adapted from a validated procedure for the enantiomeric separation of ofloxacin.[1]
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 285 nm, Emission: 460 nm) or UV at 294 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Method 2: Chiral Ligand-Exchange HPLC with a C18 Column
This method utilizes a chiral mobile phase additive for enantioseparation on a standard reversed-phase column.[2]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (20:80, v/v) containing 10 mmol/L L-isoleucine and 5 mmol/L copper sulfate.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 294 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method 3: UPLC-MS/MS for Total Ofloxacin Quantification
This method is suitable for rapid quantification of ofloxacin without chiral separation.[7][8]
-
Column: Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid (95:5, v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: Mass Spectrometry (ESI+)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Quantitative Data Summary
| Method | Column | Mobile Phase | (S)-Ofloxacin Retention Time (min) | (R)-Ofloxacin Retention Time (min) | Resolution (Rs) | Reference |
| Chiral HPLC | Chiralcel OD-H | Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine | ~10 | ~12 | >1.5 | [1] |
| Ligand-Exchange HPLC | C18 | Methanol:Water with L-isoleucine and CuSO4 | ~18 | ~22 | 3.54 | [2] |
| Nano-LC | Pinnacle II Phenyl | Acetonitrile:Sodium Acetate Buffer with HDAS-β-CD | <10 | <10 | 1.66 | [4] |
Visualizations
References
- 1. High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 7. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments of Enantioseparations for Fluoroquinolones Dr...: Ingenta Connect [ingentaconnect.com]
Troubleshooting low recovery of (S)-Ofloxacin-d3 internal standard
Welcome to the technical support center for troubleshooting issues related to (S)-Ofloxacin-d3 internal standard recovery. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound internal standard?
A1: Low recovery of this compound can stem from several factors throughout the analytical process. The most common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix is a primary cause. This can be due to the wrong choice of extraction solvent, incorrect pH, or issues with the solid-phase extraction (SPE) procedure.
-
Analyte Degradation: Ofloxacin is susceptible to degradation under certain conditions. Exposure to strong acids or bases, oxidative agents, light, or high temperatures can lead to the breakdown of the internal standard.[1][2]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and apparently low recovery.[3][4][5]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument parameters, or carryover, can also contribute to low and variable recovery.[6]
-
Deuterium Exchange: In some instances, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites. This can alter the mass-to-charge ratio and lead to a decreased signal for the deuterated standard.[6]
Q2: How can I improve the extraction efficiency of this compound from a plasma sample?
A2: To enhance extraction efficiency, consider the following optimization steps:
-
Protein Precipitation: For plasma samples, protein precipitation is a common first step. A mixture of acetonitrile and methanol is often effective.[7][8] The addition of a small amount of formic acid can improve the recovery of fluoroquinolones.[9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and improve recovery. Oasis HLB cartridges are frequently used for fluoroquinolones.[9] Key parameters to optimize include:
-
Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) and mixed-mode cation exchange sorbents are often suitable for fluoroquinolones.[10]
-
Sample pH: Adjusting the sample pH can improve the retention of ofloxacin on the SPE sorbent.
-
Wash Steps: Use an appropriate wash solvent to remove interferences without eluting the analyte.
-
Elution Solvent: A mixture of acetonitrile and an organic acid like formic or trifluoroacetic acid is commonly used for elution.[9][11] The concentration of the organic modifier and the acid should be optimized.
-
Q3: What are the signs of this compound degradation, and how can I prevent it?
A3: Signs of degradation include the appearance of unexpected peaks in your chromatogram and a decrease in the internal standard response over time. Ofloxacin is known to degrade under several conditions:
-
Photodegradation: Ofloxacin is light-sensitive.[1][12] Protect samples and standards from light by using amber vials and minimizing exposure.
-
pH Instability: Both acidic and alkaline conditions can cause hydrolysis and other degradation pathways.[1] Maintain samples at a neutral or slightly acidic pH where ofloxacin is more stable.[13]
-
Oxidative Stress: The piperazine ring of ofloxacin can be oxidized.[1] Avoid strong oxidizing agents in your sample preparation workflow.
-
Thermal Degradation: While less significant, exposure to high temperatures can lead to degradation.[1] Store stock solutions and samples at appropriate temperatures, typically -20°C or below for long-term storage.[14]
Q4: How do I investigate and mitigate matrix effects?
A4: Matrix effects can be assessed by comparing the response of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[5] To mitigate matrix effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Guide 1: Low Recovery in Sample Preparation
This guide provides a systematic approach to troubleshooting low recovery during the sample preparation phase.
Experimental Protocol: Solid-Phase Extraction (SPE) Optimization
-
Sample Pre-treatment: For plasma samples, precipitate proteins using a 1:3 ratio of plasma to a solution of acetonitrile with 0.1% formic acid. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[15]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1.5 mL/min.[9]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with a solution of acetonitrile containing a small percentage of an organic acid. Test different concentrations of acetonitrile (e.g., 20% vs. 50%) and formic acid (e.g., 0.1% vs. 0.5%).[9]
-
Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Troubleshooting Workflow: Low Recovery in Sample Preparation
Caption: Troubleshooting workflow for low recovery during sample preparation.
Quantitative Data Summary: SPE Elution Solvent Optimization
| Acetonitrile Concentration | Formic Acid Concentration | Analyte Recovery (%) |
| 20% | 0.1% | 65 |
| 20% | 0.5% | 85[9] |
| 50% | 0.1% | 92[7] |
| 50% | 0.5% | 95 |
Note: The above data is illustrative and based on typical optimization results for fluoroquinolones. Actual results may vary.
Guide 2: Investigating Matrix Effects
This guide outlines a procedure to determine if matrix effects are the cause of low recovery.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase at a known concentration.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma) following your established protocol. Spike this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike this compound into a blank matrix sample before extraction at the same concentration as Set A and extract as usual.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Troubleshooting Logic: Interpreting Matrix Effect Results
Caption: Logical workflow for diagnosing and mitigating matrix effects.
Quantitative Data Summary: Interpreting Results
| Scenario | Matrix Effect (%) | Recovery (%) | Interpretation |
| 1 | 95 - 105 | < 85 | Inefficient extraction. |
| 2 | < 85 | 95 - 105 | Significant ion suppression. |
| 3 | > 115 | 95 - 105 | Significant ion enhancement. |
| 4 | < 85 | < 85 | Both inefficient extraction and ion suppression. |
Signaling Pathways and Degradation
Ofloxacin Degradation Pathways
Ofloxacin can degrade through several pathways, primarily involving the piperazine ring and the carboxylic acid group. Understanding these pathways can help in identifying potential degradation products and preventing their formation.
Caption: Major degradation pathways of Ofloxacin under different stress conditions.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. deswater.com [deswater.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Solid-phase extraction of fluoroquinolones from aqueous samples using a water-compatible stochiometrically imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ofloxacin and (S)-Ofloxacin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of ofloxacin using its deuterated internal standard, (S)-Ofloxacin-d3, with a focus on isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of ofloxacin and this compound analysis?
A1: Isotopic interference occurs when the mass spectrometer detects an ion from the unlabeled analyte (ofloxacin) at the same mass-to-charge ratio (m/z) as the stable isotope-labeled internal standard (this compound). Ofloxacin's molecular formula is C₁₈H₂₀FN₃O₄. Due to the natural abundance of heavy isotopes (like ¹³C and ¹⁷O), a small percentage of ofloxacin molecules will have a mass that is one, two, or three mass units higher than the monoisotopic mass. The M+3 isotope peak of ofloxacin could potentially overlap with the M peak of this compound, leading to an artificially high signal for the internal standard and compromising the accuracy of quantification.
Q2: How can I determine the potential for isotopic interference in my experiment?
A2: You can predict the potential for interference by examining the isotopic distribution of ofloxacin. The contribution of the M+3 peak of ofloxacin to the signal of the M peak of this compound can be calculated based on the natural isotopic abundances of the elements in the molecule. Additionally, analyzing a high-concentration standard of unlabeled ofloxacin while monitoring the mass transition for this compound will experimentally determine the extent of this "crosstalk."
Q3: My this compound internal standard peak is showing a slightly earlier retention time than the ofloxacin peak. Is this a concern?
A3: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," is sometimes observed in reversed-phase chromatography where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. If the two compounds do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement) as they enter the mass spectrometer, which can compromise the accuracy of the quantitative results. The goal is to achieve near-perfect co-elution.
Q4: What are the expected precursor and product ions for ofloxacin and this compound in LC-MS/MS?
A4: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically used as the precursor ion. For ofloxacin (MW: 361.37 g/mol ), this corresponds to an m/z of 362.2. For this compound (MW: 364.39 g/mol ), the precursor ion would be at m/z 365.2. Product ions are generated by fragmentation of the precursor ion in the collision cell. Common product ions for ofloxacin result from the fragmentation of the piperazine ring and loss of small molecules.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Higher Than Expected Analyte Concentration
| Possible Cause | Troubleshooting Steps |
| Isotopic Contribution from Analyte to Internal Standard | 1. Analyze a high concentration of ofloxacin standard without any internal standard. 2. Monitor the MRM transition for this compound. Any observed signal indicates isotopic crossover. 3. If significant crossover is detected, you may need to mathematically correct for this contribution in your data processing. |
| MS/MS Crosstalk | 1. Ensure that the fragmentation of ofloxacin does not produce a product ion with the same m/z as a product ion of this compound. 2. Check that the isolation window in the first quadrupole is sufficiently narrow to prevent co-isolation of interfering ions. |
| Non-linearity of Calibration Curve | 1. Evaluate the isotopic purity of your this compound internal standard to ensure it is not contaminated with unlabeled ofloxacin. 2. Prepare calibration standards carefully and ensure the concentration of the internal standard is consistent across all samples. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload or Contamination | 1. Reduce the injection volume or the concentration of the sample. 2. Flush the column with a strong solvent to remove any contaminants. 3. If the problem persists, consider replacing the column or using a guard column. |
| Inappropriate Injection Solvent | 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. 2. Reconstitute the dried extract in the mobile phase. |
| Chromatographic Conditions | 1. Optimize the mobile phase composition and gradient to improve peak shape. 2. Ensure the mobile phase pH is appropriate for the analytes. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | 1. Improve sample cleanup by using a more effective extraction method (e.g., solid-phase extraction instead of protein precipitation). 2. Modify the chromatographic method to separate the analytes from co-eluting matrix components. 3. Dilute the sample to reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters | 1. Infuse a standard solution of ofloxacin and this compound to optimize MS parameters such as spray voltage, source temperature, and gas flows. 2. Optimize the collision energy for each MRM transition to ensure efficient fragmentation and maximal product ion signal. |
| Instrument Contamination | 1. Clean the ion source, including the capillary and cone. 2. Check for and clean any contamination in the mass spectrometer's ion optics. |
Quantitative Data Summary
Table 1: Mass Spectrometric Parameters for Ofloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ofloxacin | 362.2 | 318.2 | 261.1 |
| This compound | 365.2 | 321.2 | 264.1 |
Note: The product ions for this compound are predicted based on the fragmentation pattern of ofloxacin and the +3 mass shift. These should be confirmed experimentally.
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the quantification of ofloxacin.
Technical Support Center: Optimizing (S)-Ofloxacin-d3 Analysis in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing (S)-Ofloxacin-d3 using High-Performance Liquid Chromatography (HPLC), with a primary focus on improving peak shape.
Troubleshooting Guide: Enhancing Peak Symmetry
Poor peak shape, often observed as tailing or fronting, can significantly impact the accuracy and precision of quantification. This guide offers a systematic approach to diagnosing and resolving these common issues.
Problem: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like this compound in reversed-phase HPLC. It is often characterized by an asymmetry factor greater than 1.2.
Primary Cause: Secondary interactions between the protonated form of the basic analyte and acidic silanol groups (Si-OH) on the surface of silica-based columns are the primary cause of peak tailing. These interactions, which include hydrogen bonding and ion exchange, lead to a portion of the analyte being more strongly retained and eluting later, resulting in a "tail."
Troubleshooting Workflow:
Caption: A flowchart illustrating the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Detailed Solutions:
-
Mobile Phase Optimization:
-
Adjusting pH: For a basic compound like this compound, lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated analyte.[1] This can be achieved using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer.[1]
-
Using Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase (e.g., 5-20 mM).[1] TEA acts as a "silanol blocker" by interacting with the active silanol sites, thus preventing the analyte from doing so.[1][2]
-
Inorganic Salts: Increasing the ionic strength of the mobile phase with salts like ammonium formate or ammonium acetate can help to mask the silanol interactions and improve peak shape.[1] This is particularly useful for LC-MS applications.[1]
-
-
-
Column Selection and Care:
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[1] Using a well-end-capped column is a primary strategy to reduce peak tailing for basic compounds.[1]
-
Select High-Purity Silica (Type B): Modern "Type B" silica is of higher purity with fewer and less acidic silanol groups, resulting in significantly improved peak shapes for basic analytes compared to older "Type A" silica.[1]
-
Consider Alternative Chemistries: If tailing persists, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica particles, which are designed to shield silanol interactions.
-
-
System and Method Parameters:
-
Minimize Extra-Column Volume: Excessive tubing length or poorly connected fittings can cause band broadening and tailing.[1] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3] To check for this, dilute the sample and reinject; if the peak shape improves, overload was the issue.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[1] If suspected, flush the column with a strong solvent or replace it.
-
Problem: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantification.
Primary Causes:
-
Column Overload: Injecting a sample that is too concentrated is a frequent cause of peak fronting.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject. If peak fronting is reduced or eliminated, the column was likely overloaded.[3]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Check for Column Collapse: If using a mobile phase with a very high aqueous content on a traditional C18 column, phase collapse can occur, leading to poor peak shape. Ensure your column is suitable for highly aqueous mobile phases.
Data and Protocols
Quantitative Data Summary
The following tables summarize typical HPLC parameters and the expected impact of mobile phase modifications on peak shape for ofloxacin analysis.
Table 1: Typical HPLC Method Parameters for Ofloxacin Analysis
| Parameter | Recommended Value | Reference |
|---|---|---|
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, ammonium acetate) | [4][5] |
| pH | 2.5 - 4.8 | [6][7] |
| Flow Rate | 0.8 - 1.0 mL/min | [4] |
| Detection Wavelength | 294 nm | [5] |
| Tailing Factor | < 2 | [4] |
| Theoretical Plates | > 2000 |[4] |
Table 2: Effect of Mobile Phase pH on Ofloxacin Retention and Peak Shape
| Mobile Phase pH | Retention Time | Peak Shape (Tailing Factor) | Rationale |
|---|---|---|---|
| Low pH (e.g., 2.5-3.0) | Increased | Improved (Lower Tailing) | Suppresses ionization of silanol groups, minimizing secondary interactions.[1] |
| Mid pH (e.g., 4.0-5.0) | Moderate | Moderate | Analyte and silanols may be partially ionized, leading to some tailing. |
| High pH (e.g., >6.0) | Decreased | Potentially Poorer | Increased ionization of silanol groups can lead to stronger secondary interactions and more tailing. |
Table 3: Impact of Mobile Phase Additives on Peak Shape
| Additive | Typical Concentration | Effect on Peak Shape | Mechanism |
|---|---|---|---|
| Triethylamine (TEA) | 0.1 - 1% | Significant Improvement | Acts as a competing base, blocking active silanol sites.[1][2] |
| Ammonium Acetate/Formate | 10 - 25 mM | Improvement | Increases ionic strength, masking silanol interactions.[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH with Buffer)
This protocol describes the preparation of a common mobile phase for improving the peak shape of this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (or Ammonium Acetate)
-
Phosphoric acid (or Formic Acid)
-
0.45 µm membrane filter
-
Sonicator
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of the buffer salt (e.g., potassium dihydrogen phosphate to make a 25 mM solution).
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., pH 3.0) using a suitable acid (e.g., phosphoric acid).[4]
-
-
Filter and Degas:
-
Mix the Mobile Phase:
-
Combine the filtered and degassed aqueous buffer and acetonitrile in the desired ratio (e.g., 80:20 v/v).[5]
-
Mix thoroughly. The mobile phase is now ready for use.
-
Protocol 2: System Suitability Testing
Before sample analysis, it is crucial to verify the performance of the HPLC system.
Procedure:
-
Equilibrate the System: Pump the prepared mobile phase through the HPLC system and column for at least 30 minutes or until a stable baseline is achieved.[4]
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Perform Replicate Injections: Inject the standard solution five or six times.[4][9]
-
Evaluate Parameters: Calculate the following system suitability parameters:
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC? Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the positively charged analyte and negatively charged, acidic silanol groups on the silica-based stationary phase.[1]
Q2: How can I quickly improve a tailing peak without completely redeveloping the method? A quick way to improve peak shape is to add a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase at a concentration of about 0.1%.[10] TEA will compete with your analyte for the active silanol sites, thereby reducing tailing.[1][2]
Q3: Why is the pH of the mobile phase so important for ofloxacin analysis? Ofloxacin is an ionizable compound. The pH of the mobile phase dictates the ionization state of both the ofloxacin molecule and the silanol groups on the column's stationary phase.[1] By controlling the pH, you can minimize unwanted secondary interactions that lead to poor peak shape and control the retention time of the analyte.[6]
Q4: When should I consider changing the HPLC column to address peak tailing? If optimizing the mobile phase (adjusting pH, adding modifiers) does not resolve the peak tailing issue, the column itself may be the root cause.[1] Consider changing to a modern, high-purity, end-capped C18 or C8 column. If the problem persists, a column with a different chemistry, such as a polar-embedded phase, may be necessary.
Q5: Can column temperature affect peak shape? Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the efficiency of mass transfer. However, be aware that temperature can also affect the selectivity of your separation.
Visualizations
Caption: Diagram illustrating the chemical interactions leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. longdom.org [longdom.org]
Technical Support Center: (S)-Ofloxacin-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Ofloxacin-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
The stability of this compound, a deuterated form of Levofloxacin, in biological matrices can be influenced by several factors. The most common factors include temperature, pH, exposure to light, and the number of freeze-thaw cycles the sample undergoes.[1][2][3] Enzymatic degradation can also play a role in certain matrices.[1][3]
Q2: How does pH affect the stability of this compound?
Ofloxacin, the parent compound of this compound, is an amphoteric molecule, meaning its solubility and stability are pH-dependent.[4] Ofloxacin is most stable in acidic to neutral conditions and its degradation can be accelerated in highly alkaline or acidic environments.[5][6] For instance, one study on ofloxacin degradation by potassium ferrate found that the degradation rate was inversely proportional to the pH.[6] It is crucial to maintain a consistent pH during sample collection, processing, and storage to ensure the stability of this compound.
Q3: What are the recommended storage temperatures for biological samples containing this compound?
The recommended storage temperature depends on the duration of storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable for quinolones.[7] For long-term storage, freezing at -20°C or -80°C is recommended.[7][8][9] Studies on ofloxacin have shown it to be stable for extended periods at these temperatures.[9][10]
Q4: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples.[11][12] For many quinolones, including ofloxacin, stability has been demonstrated for up to three freeze-thaw cycles.[8][13] However, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual analyses is highly recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.
Issue 1: Inconsistent or lower than expected concentrations of this compound are observed.
-
Potential Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Review sample collection and processing procedures to ensure consistency.
-
Verify that samples were stored at the correct temperature and that the cold chain was maintained.
-
Assess the number of freeze-thaw cycles the samples have undergone. If more than three, consider re-analyzing with freshly thawed aliquots.
-
Check the pH of the biological matrix, as significant deviations from neutral can affect stability.[5]
-
-
-
Potential Cause: Matrix effects in the analytical method (e.g., LC-MS/MS).
-
Troubleshooting Steps:
-
Evaluate for ion suppression or enhancement by performing a post-extraction addition experiment.
-
Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[14]
-
Ensure the internal standard behaves similarly to the analyte to compensate for matrix effects.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram near the this compound peak.
-
Potential Cause: Degradation of this compound into other products.
-
Troubleshooting Steps:
-
Review the literature for known degradation pathways of ofloxacin, which may involve modifications to the piperazine ring or decarboxylation.[6][15][16]
-
Investigate the impact of sample pH and exposure to light, as these can promote degradation.[2][5]
-
If using LC-MS/MS, analyze the mass spectra of the unknown peaks to identify potential degradation products.
-
-
-
Potential Cause: Interference from co-administered drugs or their metabolites.
-
Troubleshooting Steps:
-
Obtain a list of all medications the subject was taking at the time of sample collection.
-
If possible, analyze blank matrix spiked with the co-administered drugs to check for chromatographic interference.
-
Optimize the chromatographic method (e.g., change the mobile phase composition or gradient) to improve the resolution between this compound and interfering peaks.
-
-
Quantitative Data Summary
The following tables summarize the stability of ofloxacin (as a proxy for this compound) under various conditions based on available literature.
Table 1: Temperature Stability of Ofloxacin in Biological Matrices
| Matrix | Temperature | Duration | Stability | Reference |
| Human Plasma | Room Temperature | Not specified | Good stability reported | [13] |
| Human Plasma | 5°C | 14 days | Stable | [10] |
| Human Plasma | -20°C | 14 days | Stable | [13] |
| Human Plasma | -20°C | 26 weeks | Stable | [10] |
| Human Plasma | -20°C | 8 days | Stable | [9] |
| Human Plasma | -80°C | 100 days | Stable | [8] |
| Raw Milk | 4°C | 24 hours | High stability | [7] |
| Raw Milk | -20°C | 7 days | No degradation | [7] |
| Raw Milk | -80°C | 7 days | No degradation | [7] |
Table 2: Freeze-Thaw Stability of Ofloxacin
| Matrix | Number of Cycles | Stability | Reference |
| Human Plasma | 3 | Good stability | [8][13] |
| Raw Milk | 3 | Stable | [7] |
| Raw Milk | 5 | Unstable | [7] |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period representative of sample processing time.
-
Procedure:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Divide the spiked matrix into aliquots.
-
Analyze a set of "time zero" aliquots immediately to establish the initial concentration.
-
Leave the remaining aliquots on the bench-top at room temperature (approximately 20-25°C).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), process and analyze the aliquots.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Protocol 2: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple storage vials.
-
Analyze a set of "time zero" aliquots immediately.
-
Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each temperature, thaw them, and analyze.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Protocol 3: Freeze-Thaw Stability Assessment
-
Objective: To assess the stability of this compound after multiple freeze-thaw cycles.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple storage vials.
-
Analyze a set of "time zero" aliquots that have not been frozen.
-
Freeze the remaining aliquots at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After the first thaw, analyze one set of aliquots.
-
Refreeze the remaining aliquots for at least 12 hours.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).
-
Analyze a set of aliquots after each cycle.
-
Calculate the percentage of the initial concentration remaining after each freeze-thaw cycle.
-
-
Acceptance Criteria: The mean concentration after each cycle should be within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and Ionic Strength on the Solubility Profile of Ofloxacin | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of ofloxacin by potassium ferrate: kinetics and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of an ofloxacin injection in various infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples | Semantic Scholar [semanticscholar.org]
- 13. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (S)-Ofloxacin-d3 Analysis in ESI-MS
Welcome to the technical support center for the analysis of (S)-Ofloxacin-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate, reproducible results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample.[1][2] This phenomenon is a significant concern in ESI-MS as it can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a decreased signal-to-noise ratio and potentially inaccurate quantification.[1]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is to compare the response of this compound in a neat solution (pure solvent) versus its response when spiked into a blank sample matrix that has undergone the complete sample preparation process.[3] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[3] Another technique involves post-column infusion of a constant concentration of this compound while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components indicates where ion suppression is occurring.
Q3: What are the primary causes of ion suppression in ESI-MS analysis of biological samples?
A3: The leading causes of ion suppression in biological matrices are endogenous components that are co-extracted with the analyte.[5] Phospholipids are a major contributor to ion suppression when analyzing plasma or tissue samples.[6] Other sources include salts, detergents, and high concentrations of other drugs or metabolites that can compete for ionization or alter the physical properties of the ESI droplets, such as viscosity and surface tension.[3][7]
Q4: What are the most effective strategies to minimize ion suppression for this compound?
A4: A multi-faceted approach combining optimized sample preparation and chromatography is the most effective way to combat ion suppression.[3][5][8]
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[6][9] Specialized techniques like phospholipid removal plates can also be highly effective.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[2][3] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[2][10] Ultra-Performance Liquid Chromatography (UPLC) systems, with their higher resolution, can significantly reduce ion suppression compared to traditional HPLC.
-
Method Parameters: Reducing the ESI flow rate can sometimes lessen ion suppression by producing smaller, more highly charged droplets.[3]
Q5: Can changing my mobile phase composition help reduce ion suppression?
A5: Yes, optimizing the mobile phase can significantly impact ion suppression. For Ofloxacin and similar compounds, using a mobile phase containing a low concentration of an acid modifier like formic acid can improve ionization efficiency.[11] It is important to use volatile buffers and avoid non-volatile salts like phosphates, which can cause significant ion suppression.[12] The organic solvent choice (e.g., acetonitrile vs. methanol) and the gradient can also be adjusted to improve the separation of this compound from interfering compounds.[13]
Q6: Is it better to use ESI or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A6: Ofloxacin and other fluoroquinolones, due to the presence of nitrogen atoms, generally produce a strong signal in positive ion ESI mode.[13] While APCI can be less susceptible to ion suppression than ESI, ESI often provides better sensitivity for this class of compounds.[7][11] Therefore, optimizing the ESI method to minimize suppression is usually the preferred approach.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences, including phospholipids, from plasma samples.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 200 µL of 2% phosphoric acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Optimized LC-MS/MS Method
This method is designed to provide good separation from common matrix interferences.
-
LC System: UPLC System
-
Column: Acquity UPLC BEH C18 Shield (150 x 2.1 mm, 1.7 µm)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min[13]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transition: this compound precursor ion > product ion (specific m/z values to be determined by direct infusion of the standard)
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (in neat solution) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85,600 | 214,000 | -60% |
| Liquid-Liquid Extraction (LLE) | 158,000 | 214,000 | -26% |
| Solid-Phase Extraction (SPE) | 198,900 | 214,000 | -7% |
Matrix Effect (%) is calculated as: ((Peak Area in matrix / Peak Area in neat solution) - 1) * 100. A negative value indicates ion suppression.
Table 2: Effect of Mobile Phase Modifier on this compound Signal-to-Noise Ratio (S/N)
| Mobile Phase Modifier | Signal-to-Noise (S/N) Ratio |
| No Modifier | 150 |
| 0.1% Acetic Acid | 320 |
| 0.1% Formic Acid | 550 |
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
How to address carryover in ofloxacin LC-MS analysis
Welcome to the technical support center for ofloxacin LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, with a specific focus on mitigating carryover.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of carryover in ofloxacin LC-MS analysis?
A1: Carryover in ofloxacin analysis typically stems from several factors:
-
Analyte Adsorption: Ofloxacin, as a fluoroquinolone, has structural motifs (a carboxylic acid and a piperazinyl group) that can engage in various interactions, including hydrophobic, ionic, and hydrogen bonding, with surfaces in the LC system.
-
Chelation: Fluoroquinolones are known to chelate with metal ions. This can lead to strong adsorption onto stainless steel surfaces within the LC system, such as frits, tubing, and injector components, which is a primary cause of carryover for this class of compounds.
-
Insufficient Washing: The needle, injection valve, and sample loop may not be adequately cleaned between injections, leaving residual ofloxacin that appears in subsequent runs.
-
Column Contamination: Buildup of ofloxacin or matrix components on the analytical column can lead to its slow release in later injections.
-
Hardware Issues: Worn or dirty injector rotor seals and poorly connected fittings can create dead volumes where ofloxacin can be trapped and slowly released.[1]
Q2: How can I distinguish between carryover and mobile phase contamination?
A2: A strategic injection sequence can help differentiate between these two issues. Inject a high concentration standard followed by a series of blanks.
-
Carryover: The peak corresponding to ofloxacin will be largest in the first blank and should decrease with each subsequent blank injection.[1]
-
Contamination: If a consistent ofloxacin peak appears in all blank injections, it is more likely that your mobile phase or blank solution is contaminated.[1]
Q3: What type of sample vials are recommended for ofloxacin analysis to minimize adsorption?
A3: To minimize analyte adsorption to sample vials, consider using deactivated or silanized glass vials, or polypropylene vials, especially for highly adsorptive compounds. If not using pre-washed vials, it is good practice to rinse them with methanol or acetonitrile before use.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Ofloxacin Carryover
This guide provides a step-by-step process to identify the source of carryover in your LC-MS system.
Step 1: Confirm and Quantify Carryover
-
Inject a high-concentration ofloxacin standard.
-
Immediately follow with at least three blank injections (using the sample diluent).
-
Analyze the chromatograms to confirm that the carryover peak decreases with each blank injection.
Step 2: Isolate the Injector System
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence from Step 1.
-
If carryover is still present, the source is likely within the autosampler (needle, valve, sample loop). If the carryover is significantly reduced or eliminated, the column is a major contributor.
Step 3: Optimize the Needle Wash
-
Ensure your needle wash solution is effective at solubilizing ofloxacin. A strong organic solvent or a mixture with a small amount of acid or base is often more effective than the mobile phase.
-
Increase the duration and/or frequency of the needle wash.
-
Experiment with different wash solvents (see Table 1).
Step 4: Address Potential Column Carryover
-
If the column was identified as a source, perform a thorough column flush with a strong solvent.
-
Consider dedicating a column specifically for ofloxacin analysis to avoid cross-contamination.
Step 5: Inspect Hardware
-
If carryover persists, inspect and clean or replace the injector rotor seal and stator.
-
Check all fittings for tightness and ensure there are no dead volumes.
Guide 2: Mitigating Ofloxacin Carryover Through System and Method Modifications
This guide offers solutions to reduce or eliminate ofloxacin carryover.
1. Needle Wash Optimization: The needle wash is a critical first line of defense against carryover. The wash solvent should be strong enough to dissolve ofloxacin effectively.
Quantitative Data on Wash Solutions
| Wash Solution Composition | Expected Efficacy for Ofloxacin Carryover | Rationale |
| 90:10 Acetonitrile/Water + 0.1% Formic Acid | High | The high organic content effectively dissolves ofloxacin, while the acid helps to protonate silanols and reduce ionic interactions. |
| 90:10 Methanol/Water + 0.1% Formic Acid | High | Similar to the acetonitrile mixture, methanol is a strong solvent for ofloxacin. |
| 50:50:0.1 Isopropanol/Acetonitrile/Formic Acid | Very High | Isopropanol is a very strong organic solvent that can be effective for particularly stubborn carryover. |
| 1% Formic Acid in Water | Moderate | The acidic solution can help to disrupt ionic interactions but may be less effective at removing adsorbed analyte due to lower organic strength. |
2. Mobile Phase Modifiers: Adding a small amount of a chelating agent, like EDTA, to the mobile phase can sometimes help to reduce interactions between ofloxacin and metal components in the LC system. However, be cautious as EDTA is not volatile and can contaminate the MS ion source. This should be used as a diagnostic tool rather than a routine solution.
3. System Passivation: For persistent issues related to metal chelation, consider passivating the LC system. This involves flushing the system with an acidic solution to remove metal ions that may be interacting with your analyte.
Experimental Protocols
Protocol 1: Aggressive System and Column Cleaning
This protocol is designed for a deep clean of the LC system and column to address significant carryover issues.
Materials:
-
Reagent-grade isopropanol, methanol, acetonitrile, and water.
-
Formic acid or nitric acid (for more aggressive cleaning).
Procedure:
-
System Flush (without column): a. Remove the column and replace it with a union. b. Sequentially flush all mobile phase lines with the following solvents for at least 30 minutes each: i. 100% Isopropanol ii. 100% Acetonitrile iii. 100% Methanol iv. 100% Water c. For suspected metal chelation issues, a flush with a weak acid solution (e.g., 1% formic acid or, for a more aggressive clean, 10% nitric acid) can be performed. Caution: Always check your system's compatibility with acids. Flush thoroughly with water afterward.[2]
-
Column Flush: a. Disconnect the column from the mass spectrometer. b. Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for an extended period (e.g., overnight). Always refer to the column manufacturer's guidelines for recommended cleaning procedures.
Protocol 2: Optimized Needle Wash Method
Materials:
-
A selection of strong wash solvents (see Table 1).
Procedure:
-
Prepare a fresh, strong needle wash solution. A good starting point is a high percentage of organic solvent (e.g., 90% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).
-
In your instrument method, increase the volume and duration of the needle wash.
-
If your system allows, use both an internal and external needle wash.
-
Experiment with different wash compositions to find the most effective one for your specific application.
Visualizations
Caption: Troubleshooting workflow for ofloxacin LC-MS carryover.
References
Technical Support Center: (S)-Ofloxacin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (S)-Ofloxacin-d3 standard curve linearity in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioanalysis?
This compound is the deuterated form of Levofloxacin, which is the levorotatory (S)-enantiomer of the antibiotic Ofloxacin. In quantitative bioanalysis by LC-MS/MS, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Levofloxacin or Ofloxacin in various biological matrices.[1][2] The use of a SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing more accurate and precise results.
Q2: I am observing a loss of my this compound signal over time in my sample queue. What could be the cause?
A decreasing signal of a deuterated internal standard over time can be indicative of isotopic exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent.[3][4] This is more likely to happen if the deuterium labels are on chemically labile positions and can be catalyzed by acidic or basic conditions in the mobile phase or sample matrix.[3][4][5] Elevated temperatures can also accelerate this process.[3][5]
Q3: My this compound internal standard appears to elute slightly earlier than the non-deuterated (S)-Ofloxacin. Is this a problem?
It is a known chromatographic phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a minor difference in polarity. While a small, consistent shift is generally not a problem, a significant or variable shift can affect the accuracy of quantification, as the internal standard may not experience the exact same matrix effects as the analyte.
Q4: What are the typical causes of non-linear standard curves in LC-MS/MS analysis?
Non-linear standard curves are a common issue in LC-MS/MS and can arise from several factors, including:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response.
-
Ionization Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of the analyte and internal standard in the ion source.
-
In-source Fragmentation or Dimer Formation: At higher concentrations, the analyte may undergo fragmentation or form dimers in the ion source.
-
Issues with the Internal Standard: Problems such as isotopic exchange or impurities in the deuterated standard can lead to non-linearity.[3][4]
-
Chromatographic Problems: Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and lead to a non-linear response.
Troubleshooting Guides
Issue 1: Non-Linear Standard Curve at High Concentrations
Symptom: The standard curve is linear at lower concentrations but flattens out at higher concentrations.
Possible Cause: Mass spectrometer detector saturation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-linearity due to detector saturation.
Experimental Protocol: Investigating Detector Saturation
-
Prepare a Dilution Series: Prepare a 1:10 dilution of your highest concentration calibration standards.
-
Analyze Diluted Standards: Inject the diluted standards and acquire the data using the same LC-MS/MS method.
-
Evaluate Linearity: Plot the response of the diluted standards against their new concentrations. If the curve is now linear in this range, detector saturation is the likely cause.
-
Method Optimization:
-
Reduce Injection Volume: Decrease the injection volume of the original, undiluted standards (e.g., from 5 µL to 1 µL) and re-analyze.
-
Optimize MS Parameters: If reducing the injection volume is not sufficient or desirable, consider optimizing the MS parameters. This could involve using a less abundant precursor or product ion for quantification, which will result in a lower signal and reduce the likelihood of saturation.
-
Issue 2: Inconsistent this compound Peak Area and Poor Precision
Symptom: The peak area of the this compound internal standard is highly variable across the sample batch, leading to poor precision in the calculated analyte concentrations.
Possible Cause: Isotopic exchange (H/D exchange) of the deuterated standard.
Troubleshooting Workflow:
Caption: Workflow for investigating and resolving isotopic exchange of this compound.
Experimental Protocol: Assessing this compound Stability
-
Prepare Stability Samples: Prepare several vials of this compound at the working concentration in the mobile phase.
-
Incubate Samples: Store these vials under the same conditions as a typical sample run (e.g., in the autosampler at a set temperature).
-
Time-Course Analysis: Inject a vial at regular intervals over a prolonged period (e.g., 0, 4, 8, 12, and 24 hours).
-
Monitor Signals: Monitor the peak area of both this compound and the corresponding non-deuterated (S)-Ofloxacin. A decrease in the d3 signal with a concurrent increase in the d0 signal over time is a strong indication of isotopic exchange.
-
Corrective Actions:
-
Adjust Mobile Phase pH: If using an acidic mobile phase, adjust the pH to a range of 2.5-3, as this has been shown to minimize the rate of H/D exchange for many compounds.[3][5]
-
Fresh Preparations: Prepare working solutions of the deuterated standard more frequently to minimize its exposure to conditions that promote exchange.[3]
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for (S)-Ofloxacin/(S)-Ofloxacin-d3 Analysis
| Parameter | Typical Value/Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 45°C[2] |
| Injection Volume | 5 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| (S)-Ofloxacin MRM | 362.2 -> 318.2[6] |
| This compound MRM | 365.2 -> 321.2 (example) |
| Dwell Time | 100-200 ms |
| Collision Energy | Analyte Dependent (requires optimization) |
| Cone Voltage | Analyte Dependent (requires optimization) |
Experimental Protocols
Protocol 1: Preparation of Standard Curve and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of (S)-Ofloxacin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of (S)-Ofloxacin by serial dilution of the stock solution with the mobile phase or a surrogate matrix.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
-
Calibration Standards: To a fixed volume of each working standard solution, add a fixed volume of the internal standard working solution. This will result in calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, but from a separate weighing of the (S)-Ofloxacin stock.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Addition of Internal Standard: Add 20 µL of the this compound working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject the final sample into the LC-MS/MS system.
Mandatory Visualization
Caption: A logical diagram illustrating the key areas to investigate when troubleshooting standard curve non-linearity.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Dealing with poor signal-to-noise ratio for (S)-Ofloxacin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor signal-to-noise ratio (S/N) during the analysis of (S)-Ofloxacin-d3, a deuterated internal standard for Ofloxacin.
Troubleshooting Guides
A poor signal-to-noise ratio for this compound can arise from various factors related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). Follow these guides to diagnose and resolve common issues.
Guide 1: Diagnosing the Source of Poor S/N
A systematic approach is essential to pinpoint the root cause of a low S/N ratio. This workflow helps to logically narrow down the possibilities.
Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.
Guide 2: Optimizing the Liquid Chromatography (LC) System
Poor chromatography is a frequent cause of low S/N. Broad or misshapen peaks lead to a lower peak height relative to the baseline noise.
Caption: Troubleshooting guide for LC system optimization.
Guide 3: Fine-Tuning the Mass Spectrometer (MS) System
Suboptimal MS parameters can significantly impact signal intensity and stability.
Caption: Troubleshooting guide for MS system optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor signal-to-noise ratio for this compound?
A1: The most frequent causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound.
-
Contamination: Contaminants from solvents, glassware, or the LC-MS system itself can lead to high background noise.[1]
-
Poor Chromatography: Broad or tailing peaks result in a lower signal intensity relative to the baseline.
-
Suboptimal MS Parameters: Incorrect ionization mode, source conditions, or MRM settings can significantly reduce signal intensity.
-
Instability of the Deuterated Standard: In rare cases, hydrogen-deuterium (H/D) exchange can occur, reducing the concentration of the deuterated standard.
Q2: How can I determine if matrix effects are the cause of my poor S/N ratio?
A2: A post-extraction spike experiment is a reliable way to assess matrix effects.
-
Protocol:
-
Prepare two sets of samples.
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (without the analyte or internal standard). Then, spike the extracted blank matrix with this compound at the same concentration as in Set A.
-
Analyze both sets of samples using your LC-MS/MS method.
-
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.
-
If the peak areas are comparable, matrix effects are likely not the primary issue.
-
Q3: My baseline is high and noisy. What are the likely sources of contamination?
A3: High background noise is often due to contamination from various sources:
-
Solvents and Reagents: Using non-LC-MS grade solvents or additives can introduce contaminants. Always use high-purity solvents and reagents.[2]
-
Sample Collection and Storage: Tubes, plates, and other consumables can leach plasticizers or other contaminants.
-
LC System: Contamination can build up in the injector, tubing, or column from previous analyses. A thorough system flush or "steam cleaning" may be necessary.[3]
-
Gas Supply: Impurities in the nitrogen gas supply can contribute to background noise.
Q4: Can the deuterium label on this compound be unstable?
A4: this compound is labeled on the N-methyl group of the piperazine ring, which is generally a stable position for deuterium atoms and not readily exchangeable under typical reversed-phase LC-MS conditions. However, H/D exchange can potentially occur under extreme pH or temperature conditions, or if the deuterated compound is in solution for extended periods.[4][5]
-
To minimize the risk of H/D exchange:
-
Avoid prolonged storage in protic solvents (especially at non-neutral pH).
-
Prepare working solutions fresh.
-
Ensure the deuterium labels are on non-exchangeable positions, which is the case for this compound.
-
Q5: The retention time of this compound is slightly different from that of unlabeled Ofloxacin. Is this normal?
A5: Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled analyte is known as the "deuterium isotope effect" and is not uncommon.[6] This is generally not a problem as long as the peak shapes are good and the retention time difference is consistent. However, if this slight separation causes one of the compounds to co-elute with a region of significant ion suppression, it can affect the accuracy of quantification. An ideal internal standard should co-elute with the analyte to experience the same matrix effects.[3][7]
Data and Protocols
Table 1: Typical LC-MS/MS Parameters for Ofloxacin and this compound
The following table summarizes typical starting parameters for method development. These should be optimized for your specific instrument and application.
| Parameter | Ofloxacin | This compound | Reference |
| Precursor Ion ([M+H]⁺) | m/z 362.2 | m/z 365.2 | [8] |
| Product Ion (Quantifier) | m/z 318.1 | m/z 321.1 (inferred) | [8] |
| Product Ion (Qualifier) | m/z 261.1 | m/z 261.1 | [8] |
| Cone Voltage (V) | 20 - 40 | 20 - 40 (to be optimized) | [8] |
| Collision Energy (eV) | 15 - 30 | 15 - 30 (to be optimized) | [8] |
| Ionization Mode | ESI Positive | ESI Positive | [9] |
Note: Parameters for this compound are inferred based on the structure and typical behavior of deuterated standards. The precursor ion is shifted by +3 Da. Product ions may or may not retain the deuterium label depending on the fragmentation pathway. Optimization is crucial.
Experimental Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Ofloxacin from plasma samples.[10]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a concentration appropriate for your assay).
-
Protein Precipitation: Add 200 µL of cold acetonitrile (or a mixture of acetonitrile and methanol) to the tube.
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Experimental Protocol 2: Representative Liquid Chromatography Method
This protocol provides a starting point for the chromatographic separation of Ofloxacin.[9][11]
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbclinpharm.org [jbclinpharm.org]
Validation & Comparative
The Gold Standard for Ofloxacin Bioanalysis: A Comparative Guide to (S)-Ofloxacin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of ofloxacin in biological matrices is paramount for successful pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of bioanalytical method performance. This guide provides an objective comparison of (S)-Ofloxacin-d3, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog alternatives, supported by experimental data from published literature.
This compound, the deuterated form of levofloxacin (the active S-enantiomer of ofloxacin), is widely regarded as the ideal internal standard for the bioanalysis of ofloxacin.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for variability.[2] Structural analogs, while acceptable when a SIL-IS is unavailable, may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[2]
This guide will delve into a direct comparison of validation parameters, present a detailed experimental protocol for a typical LC-MS/MS method using this compound, and provide visual workflows to aid in understanding the methodologies.
Performance Data: this compound vs. Alternatives
The following tables summarize key bioanalytical method validation parameters for ofloxacin quantification using this compound (represented by its close analog, levofloxacin-d8) and other commonly used internal standards. Data has been collated from various published studies to provide a comparative overview.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Biological Matrix | Reference |
| Levofloxacin-d8 | Ofloxacin | 0.5 (mg/L) | 32 (mg/L) | Not Reported | Plasma | [3] |
| Gatifloxacin | Ofloxacin | 78 | 20,000 | >0.99 | Human Plasma | [4] |
| Moxifloxacin | Ofloxacin | 4 | 500 | 0.9996 | Human Plasma | |
| Tobramycin | Ofloxacin | 100 | 8,000 | 0.998 | Aqueous Humor | [5] |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | QC Level | Accuracy (% Bias) | Precision (% CV) | Biological Matrix | Reference |
| Levofloxacin-d8 | Ofloxacin | LLOQ, Low, Mid, High | <15% | <15% | Plasma | [3] |
| Gatifloxacin | Ofloxacin | Low, Mid, High | Within ±15% | <7% (Intra-day & Inter-day) | Human Plasma | [4] |
| Moxifloxacin | Ofloxacin | Low, Mid, High | Not explicitly stated | Not explicitly stated | Human Plasma | |
| Tobramycin | Ofloxacin | LLOQ, Low, Mid, High | -1.5% to 3.7% | 2.1% to 5.4% (Intra-day & Inter-day) | Aqueous Humor | [5] |
Table 3: Recovery and Matrix Effect
| Internal Standard | Analyte | Recovery (%) | Matrix Effect | Biological Matrix | Reference |
| Levofloxacin-d8 | Ofloxacin | Not Reported | Not Reported | Plasma | [3] |
| Gatifloxacin | Ofloxacin | >70% | No significant matrix effect | Human Plasma | [4] |
| Moxifloxacin | Ofloxacin | 93.1 ± 5.4% | Ion suppression: 3.6-8.1% | Human Plasma | |
| Tobramycin | Ofloxacin | 92.9% to 96.2% | No significant matrix effect | Aqueous Humor | [5] |
Experimental Protocols
This section details a representative experimental protocol for the bioanalytical method validation of ofloxacin in human plasma using this compound as an internal standard, based on common practices in the field.
1. Materials and Reagents
-
Ofloxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
2. Stock and Working Solutions Preparation
-
Prepare primary stock solutions of ofloxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of ofloxacin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ofloxacin: Precursor ion > Product ion (e.g., m/z 362.2 > 318.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 365.2 > 321.2)
-
-
5. Method Validation Procedures The method should be validated according to the International Council for Harmonisation (ICH) M10 guideline, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Bioanalytical Workflow for Ofloxacin Quantification.
Comparison of Internal Standard Types for Ofloxacin Bioanalysis.
Conclusion
The data presented in this guide strongly supports the use of this compound as the preferred internal standard for the bioanalytical quantification of ofloxacin. Its nature as a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision by effectively compensating for variations throughout the analytical process. While structural analogs can be employed, they introduce a higher potential for variability in recovery and matrix effects, which must be carefully evaluated during method validation. For robust and reliable data in regulated bioanalytical studies, this compound represents the gold standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ofloxacin Isotopes: A Comparative Analysis of (S)-Ofloxacin-d3 and Other Deuterated Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the bioanalysis of ofloxacin and its active enantiomer, levofloxacin. This guide provides an objective comparison of (S)-Ofloxacin-d3 and other commonly used deuterated ofloxacin isotopes, supported by experimental data and detailed protocols to aid in the selection of the most suitable internal standard for your research needs.
Ofloxacin, a widely used fluoroquinolone antibiotic, is a racemic mixture of (S)-(-)-ofloxacin (levofloxacin) and (R)-(+)-ofloxacin. Levofloxacin exhibits significantly greater antibacterial activity than its R-enantiomer. Consequently, quantitative bioanalysis often focuses on levofloxacin. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. This guide focuses on a comparison of deuterated ofloxacin isotopes, primarily this compound, and discusses their application in key in vitro drug development assays.
Performance Comparison of Ofloxacin Isotopes as Internal Standards
The ideal stable isotope-labeled internal standard should co-elute with the analyte without interfering with its signal, exhibit the same extraction recovery and ionization efficiency, and be free of isotopic crosstalk. While direct head-to-head comparative studies for all ofloxacin isotopes are limited, data from various bioanalytical method validation studies provide insights into their performance.
| Isotope | Analyte | Matrix | Key Performance Data | Reference |
| This compound | Levofloxacin | Human Plasma | Precision: Intra- and inter-day precision < 15% Accuracy: Intra- and inter-day accuracy within 85-115% | [1](--INVALID-LINK--) |
| Ofloxacin-d5 | Ofloxacin | Not Specified | Used as an internal standard; specific performance data not detailed in available literature. | N/A |
| Ofloxacin-d8 | Ofloxacin | Human Plasma | Precision and Accuracy: Method validated according to regulatory guidelines, implying acceptable performance. Used in a multi-antibiotic quantification method. | [2](--INVALID-LINK--) |
| Levofloxacin-d8 | Levofloxacin | Human Plasma | Precision and Accuracy: Successfully used in a pharmacokinetic study with validated LC-MS/MS method. | [3](--INVALID-LINK--) |
Note: The table above is a compilation of data from various sources and does not represent a direct comparative study. Performance can vary based on the specific analytical method and matrix.
Key Considerations for Selecting a Deuterated Ofloxacin Standard:
-
Analyte Specificity: For studies focusing solely on levofloxacin, this compound is the most appropriate choice as it is the deuterated form of the specific enantiomer of interest.
-
Degree of Deuteration: Higher degrees of deuteration (e.g., d8) can minimize the risk of isotopic crosstalk, where the natural isotopic abundance of the analyte contributes to the internal standard's signal.
-
Isotopic Stability: Deuterium labels should be placed on positions that are not susceptible to back-exchange with protons from the solvent or matrix.
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the unlabeled analyte. However, a slight shift in retention time can sometimes be observed due to the kinetic isotope effect. This separation can be advantageous in preventing signal overlap.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for key assays where deuterated ofloxacin isotopes are employed as internal standards.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for evaluating the susceptibility of a drug candidate to metabolism by hepatic enzymes.
Objective: To determine the in vitro metabolic stability of ofloxacin or levofloxacin using human liver microsomes.
Materials:
-
Ofloxacin or Levofloxacin
-
This compound (or other appropriate deuterated standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound (e.g., 1 µM final concentration).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing the deuterated internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
(S)-Ofloxacin-d3: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Ofloxacin Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ofloxacin, the choice of an appropriate internal standard is paramount to ensure data integrity and reliability. This guide provides an objective comparison of (S)-Ofloxacin-d3, a stable isotope-labeled internal standard, with other commonly used alternatives. By examining supporting experimental data and outlining detailed methodologies, this document will demonstrate the superior performance of this compound in enhancing the accuracy and precision of analytical assays.
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a critical compound in various therapeutic areas, necessitating its accurate quantification in biological matrices for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1] The use of an internal standard is an indispensable component of high-precision analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis.[3] In this compound, three hydrogen atoms have been replaced with deuterium. This subtle increase in mass allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization, leading to more accurate and precise results.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard significantly impacts the quality of analytical data. While various compounds have been employed for ofloxacin quantification, their performance characteristics can differ substantially. This section compares the performance of this compound with structural analogs and other unrelated compounds used as internal standards.
Data Presentation: A Comparative Analysis of Internal Standard Performance
The following table summarizes the accuracy and precision data from various studies employing different internal standards for ofloxacin analysis. It is important to note that this data is compiled from different sources and experimental conditions may vary.
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Citation |
| Stable Isotope-Labeled | This compound | Data not publicly available in a direct comparative study. Performance is inferred from the established benefits of SIL-IS. | Expected to be <5% | Expected to be <5% | Expected to be 95-105% | [3] |
| Structural Analog | Gatifloxacin | 0.078-20 µg/mL | <7% | <7% | >70% | [4] |
| Structural Analog | Ciprofloxacin | 0.1-5 µg/mL | <14.42% | <14.42% | Not Specified | [5] |
| Other Compound | Tobramycin | 100, 400, 7000 | 2.1-4.5% | 3.2-5.8% | 92.9-96.2% | [1] |
| Other Compound | Moxifloxacin | 4-500 | Not Specified | Not Specified | 93.1 ± 5.4% | [6] |
Disclaimer: The data presented is for comparative purposes and is derived from different studies. Direct head-to-head comparisons under identical experimental conditions are recommended for definitive performance evaluation.
The data illustrates that while structural analogs and other compounds can provide acceptable results, stable isotope-labeled internal standards like this compound are anticipated to offer the highest degree of precision and accuracy. The nearly identical physicochemical properties of this compound to the native analyte ensure superior correction for analytical variability.[3]
Experimental Protocols: Methodologies for Ofloxacin Quantification
To provide a practical framework, this section details a representative experimental protocol for the quantification of ofloxacin in human plasma using LC-MS/MS with an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting ofloxacin from biological matrices.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 1 µg/mL).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm) is a suitable choice.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ofloxacin and the internal standard (e.g., this compound) would be monitored.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of quantitative bioanalytical data. While structural analogs and other compounds have been utilized for ofloxacin analysis, the inherent advantages of a stable isotope-labeled internal standard like this compound are clear. Its near-identical chemical and physical properties to the native analyte ensure the most effective compensation for analytical variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their ofloxacin quantification, this compound represents the optimal choice.
References
- 1. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Ofloxacin Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods is paramount. This guide provides a comprehensive comparison of common analytical techniques for the quantification of ofloxacin, supported by experimental data from various studies. The focus is on providing a framework for the cross-validation of these methods between different laboratories.
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in pharmaceutical formulations.[1] Its accurate quantification is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Visible (UV-Vis) Spectrophotometry are the most frequently employed analytical techniques for the determination of ofloxacin.[1] This guide will delve into the performance characteristics of these methods, providing a baseline for inter-laboratory comparisons and aiding in the selection of the most suitable assay for a given application.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following tables summarize the key performance characteristics of HPLC, UPLC-MS, and UV-Vis spectrophotometric methods for the determination of ofloxacin. These parameters are critical for assessing the reliability, accuracy, and sensitivity of an analytical method and form the basis for any cross-validation study.
Table 1: Comparison of HPLC Method Validation Parameters for Ofloxacin
| Validation Parameter | Reported Performance | Reference |
| Linearity Range (µg/mL) | 5 - 50 | [2] |
| 50 - 300 | [3] | |
| 10 - 30 | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 99.8 - 103.73 | [3] |
| 97.6 - 92.9 | [5] | |
| Precision (% RSD) | Intra-day: 0.554, Inter-day: 0.677 | [3] |
| Intra-day: 0.9975, Inter-day: 1.46 | [5] | |
| Limit of Detection (LOD) (µg/mL) | 5 | [2] |
| Limit of Quantitation (LOQ) (µg/mL) | 10 | [2] |
Table 2: Comparison of UPLC-MS Method Validation Parameters for Ofloxacin
| Validation Parameter | Reported Performance | Reference |
| Linearity Range (ng/mL) | 4 - 500 | [6] |
| Correlation Coefficient (r) | 0.9996 | [6] |
| Accuracy (% Recovery) | Not explicitly stated | |
| Precision (% RSD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) (ng/mL) | 4 | [6] |
Table 3: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Ofloxacin
| Validation Parameter | Reported Performance | Reference |
| Linearity Range (µg/mL) | 1 - 6 (in pH 6.8 buffer) | [1] |
| 1 - 10 (in pH 7.2 buffer) | [1] | |
| 3.125 - 25 (in distilled water) | [1] | |
| Correlation Coefficient (r) | 0.988 - 0.998 | [1] |
| Accuracy (% Recovery) | 99.2 ± 3.1 to 104.6 ± 1.89 | [1] |
| Molar Absorptivity (L/mol/cm) | 5.53 x 10⁴ and 9.24 x 10⁴ | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and cross-validation of analytical methods. Below are representative methodologies for HPLC and UV-Vis spectrophotometric analysis of ofloxacin.
High-Performance Liquid Chromatography (HPLC) Method for Ofloxacin
This method is suitable for the determination of ofloxacin in bulk drug and pharmaceutical formulations.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm) or equivalent.[5]
-
Mobile Phase: A filtered and degassed mixture of buffer (0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 75:15:10 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation:
-
Accurately weigh and transfer 10 mg of ofloxacin working standard into a 10 mL volumetric flask.
-
Add 5 mL of diluent (mobile phase), sonicate for 20 minutes, and make up the final volume with diluent to obtain a stock solution.[5]
-
Further dilute the stock solution to obtain final concentrations within the linear range (e.g., 20-120 µg/mL).[5]
-
For tablet formulations, triturate tablets, and weigh a powder equivalent to the average tablet weight. Extract the drug with methanol, sonicate for 15 minutes, and dilute with the mobile phase to the desired concentration.[5]
-
UV-Visible Spectrophotometric Method for Ofloxacin
This method is based on the measurement of the absorbance of ofloxacin in a suitable solvent.[1]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol or distilled water.[1]
-
Wavelength of Maximum Absorbance (λmax): 294 nm in methanol.[1]
-
Standard Solution Preparation:
-
Prepare a stock solution of ofloxacin in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the Beer's law range (e.g., 3.125-25 ppm in distilled water).[1]
-
-
Sample Preparation:
-
For tablet formulations, weigh and powder the tablets.
-
Dissolve a quantity of powder equivalent to a known amount of ofloxacin in the solvent.
-
Filter the solution and dilute to a concentration within the calibration range.
-
-
Analysis: Measure the absorbance of the sample solutions at the λmax and calculate the concentration using the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories. This process ensures that a method is robust and transferable, yielding comparable results regardless of the testing site.
Caption: Inter-Laboratory Method Cross-Validation Workflow.
References
A Head-to-Head Battle: (S)-Ofloxacin-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
A deep dive into the performance of deuterated and structural analog internal standards for the accurate quantification of Ofloxacin, providing researchers with the data-driven insights needed to select the optimal internal standard for their analytical assays.
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drug molecules is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalytical methods. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. For the analysis of the fluoroquinolone antibiotic Ofloxacin, and its active enantiomer (S)-Ofloxacin (Levofloxacin), the choice of IS is critical. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, (S)-Ofloxacin-d3, and various structural analog internal standards.
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound (also known as Levofloxacin-d3), are widely considered the "gold standard" in quantitative mass spectrometry. By replacing three hydrogen atoms with deuterium, this compound is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. This near-identical physicochemical behavior ensures that it experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the analyte, leading to superior accuracy and precision.
The Contenders: Structural Analog Internal Standards
While SILs are the preferred choice, their availability and cost can be prohibitive. In such cases, structural analogs—compounds with a similar but not identical chemical structure to the analyte—are often employed. For Ofloxacin analysis, several structural analogs have been utilized, including other fluoroquinolones like Ciprofloxacin, Moxifloxacin, and Gatifloxacin, as well as compounds like Ofloxacin Methyl Ester, Tobramycin, and Pipemidic Acid. These analogs are chosen for their structural similarity, which ideally translates to comparable analytical behavior.
Performance Under the Microscope: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the performance data from various validation studies for analytical methods using this compound and its structural analog counterparts. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| (S)-Ofloxacin-d8 | Levofloxacin | Human Plasma | 40 - 40000 | 40 | > 0.99 |
| Ciprofloxacin | Ofloxacin | Human Plasma | 10 - 6000 | 10 | 0.9998 - 0.9999 |
| Moxifloxacin | Ofloxacin, Cefixime | Human Plasma | 4 - 500 | 4 | 0.9996 |
| Pipemidic Acid | Ofloxacin | Human Plasma | 25 - 4000 | 25 | > 0.99 |
| Tobramycin | Ofloxacin | Aqueous Humor | 100 - 8000 | 100 | 0.998 |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Analyte(s) | Matrix | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (S)-Ofloxacin-d8 | Levofloxacin | Human Plasma | 92.1 - 104 | < 9 | < 9 |
| Ciprofloxacin | Ofloxacin | Human Plasma | 94.32 - 101.63 | 0.31 - 1.08 | Not Reported |
| Moxifloxacin | Ofloxacin, Cefixime | Human Plasma | Within ±15 of nominal | < 15 | < 15 |
| Pipemidic Acid | Ofloxacin | Human Plasma | 93.8 - 101.2 | < 4.9 | < 3.7 |
| Tobramycin | Ofloxacin | Aqueous Humor | 93.8 - 106.5 | 2.1 - 4.8 | 3.2 - 6.1 |
Table 3: Comparison of Recovery and Matrix Effect
| Internal Standard | Analyte(s) | Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect |
| (S)-Ofloxacin-d8 | Levofloxacin | Human Plasma | 90.9 - 99.5 | 93.0 - 94.6 | Well compensated |
| Ciprofloxacin | Ofloxacin | Human Plasma | Not Reported | Not Reported | Not Reported |
| Moxifloxacin | Ofloxacin, Cefixime | Human Plasma | 92.63 - 93.1 | 94.2 | Negligible |
| Pipemidic Acid | Ofloxacin | Human Plasma | 92.5 - 95.8 | 94.5 | Not Reported |
| Tobramycin | Ofloxacin | Aqueous Humor | 92.9 - 96.2 | 93.3 | Negligible |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the studies from which the data above was compiled.
Method Using (S)-Ofloxacin-d8 (as a proxy for this compound)
-
Sample Preparation: Protein precipitation of human plasma samples with an organic solvent.
-
Chromatography: Reversed-phase liquid chromatography with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Internal Standard: Levofloxacin-d8.
Method Using Ciprofloxacin as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of human plasma samples.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Detection: UV detection at 294 nm.
-
Internal Standard: Ciprofloxacin.
Method Using Moxifloxacin as Internal Standard
-
Sample Preparation: Protein precipitation of human plasma with acetonitrile.[1]
-
Chromatography: Reversed-phase HPLC with a C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% formic acid.[1]
-
Detection: Mass spectrometry (MS) in positive ion mode.[1]
-
Internal Standard: Moxifloxacin.[1]
Method Using Pipemidic Acid as Internal Standard
-
Sample Preparation: Protein precipitation of human plasma with acetonitrile.
-
Chromatography: Reversed-phase HPLC with an ODS hypersil column.
-
Mobile Phase: A mixture of acetonitrile and a phosphoric acid/N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) buffer.
-
Detection: Fluorescence detection (Ex = 285 nm, Em = 460 nm).
-
Internal Standard: Pipemidic Acid.
Method Using Tobramycin as Internal Standard
-
Sample Preparation: Direct injection after dilution for aqueous humor samples.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 Shield column.[2]
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid.[2]
-
Detection: Mass spectrometry (MS).[2]
-
Internal Standard: Tobramycin.[2]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
References
Determining the Limit of Detection for Ofloxacin Using (S)-Ofloxacin-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive method for the quantification of ofloxacin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of methodologies for determining the limit of detection (LOD) of ofloxacin, with a focus on the use of a deuterated internal standard, (S)-Ofloxacin-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. The following table summarizes the performance of an LC-MS/MS method using a deuterated internal standard compared to alternative methods.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Ofloxacin-d8) | LC-MS/MS with other Internal Standards (e.g., Gatifloxacin, Moxifloxacin) | High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | ng/mL range | Higher ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | As low as 4 ng/mL[1] | 4 - 78 ng/mL[1][2] | 10 - 25 ng/mL[3] |
| Specificity/Selectivity | Very High (mass-based detection) | High | Moderate to High (potential for interference) |
| Matrix Effect | Significantly minimized | Can be a factor, requires careful validation | Prone to interference from matrix components |
| Precision (%RSD) | Typically <15% | Typically <15% | Can be higher, especially near the LLOQ |
| Accuracy (%Bias) | Typically within ±15% | Typically within ±15% | Can be more variable |
Experimental Protocol: LOD Determination of Ofloxacin by LC-MS/MS with this compound
This protocol outlines a typical procedure for determining the LOD of ofloxacin in a biological matrix (e.g., human plasma) using this compound as an internal standard. The LOD is determined based on the signal-to-noise ratio, where the analyte signal is significantly distinguishable from the background noise, typically at a ratio of 3:1.[1]
Materials and Reagents
-
Ofloxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ofloxacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ofloxacin stock solution with a 50:50 mixture of methanol and water to create a series of calibration standards at concentrations bracketing the expected LOD.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma in a microcentrifuge tube, add a small, known volume of the ofloxacin working standard solution at a concentration near the expected LOD.
-
Add a fixed volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Ofloxacin: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized, typically a +3 Da shift from the ofloxacin transitions.
-
Data Analysis and LOD Determination
-
Analyze a series of blank plasma samples to determine the background noise level.
-
Analyze the spiked samples at concentrations approaching the expected LOD.
-
Calculate the signal-to-noise ratio (S/N) for the ofloxacin peak at each concentration.
-
The LOD is the lowest concentration at which the S/N ratio is consistently ≥ 3.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the LOD of ofloxacin.
References
A Comparative Guide to the Bioanalytical Performance of (S)-Ofloxacin-d3 as an Internal Standard
This guide provides a comparative overview of the inter-day and intra-day variability associated with the bioanalytical quantification of ofloxacin, with a focus on the role of (S)-Ofloxacin-d3 as an internal standard. The performance of a deuterated internal standard like this compound is typically reflected in the precision and accuracy of the analyte's measurement. While direct variability data for the internal standard itself is not commonly reported, the overall method performance provides a strong indication of its suitability.
Quantitative Data Presentation: Inter-day and Intra-day Variability
The following tables summarize the inter-day and intra-day precision (as % Coefficient of Variation, %CV) and accuracy for ofloxacin quantification from various studies. These studies utilize different internal standards, offering a comparative perspective on the performance of methods analogous to those employing this compound. The acceptance criteria for precision in bioanalytical methods are typically within 15% CV, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20% CV[1]. Accuracy should be within ±15% of the nominal concentration (±20% for LLOQ)[1].
Table 1: Inter-day and Intra-day Precision and Accuracy of Ofloxacin Quantification
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Diff) | Inter-day Accuracy (% Diff) | Reference |
| Ofloxacin | Gatifloxacin | Human Plasma | LLOQ, LQC, MQC, HQC | < 7% | < 7% | Not Reported | Not Reported | [2] |
| Ofloxacin | Ciprofloxacin-HCl | Human Plasma | LLOQ, QCL, QCM, QCH | ≤ 20% (LLOQ), ≤ 15% (others) | ≤ 20% (LLOQ), ≤ 15% (others) | ≤ ±20% (LLOQ), ≤ ±15% (others) | ≤ ±20% (LLOQ), ≤ ±15% (others) | [3] |
| Ofloxacin | Moxifloxacin | Human Plasma | 10, 100, 400 | 1.8 - 4.2% | 2.6 - 5.5% | -3.0 - 2.5% | -4.2 - 3.2% | [4][5] |
| Ofloxacin | Not Specified | Bulk/Dosage Form | 10 µg/mL | 0.9975% | 1.46% | Not Reported | Not Reported | [6] |
| Ofloxacin | Gatifloxacin | Tablet Dosage Form | 10 µg/mL | 0.879% | 0.254% | Not Reported | Not Reported | [7] |
LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High. % Diff: Percent difference from nominal concentration.
Experimental Protocols
The methodologies outlined below are representative of typical bioanalytical workflows for the quantification of ofloxacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this compound.
1. Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting ofloxacin and its internal standard from plasma samples.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
An aliquot of plasma (e.g., 20 µL to 200 µL) is taken.[2][8]
-
An internal standard solution (e.g., this compound, Gatifloxacin, or Moxifloxacin in a suitable solvent) is added.[2][8]
-
A protein precipitating agent, typically acetonitrile or a mixture of acetonitrile and methanol, is added to the plasma sample.[2][8]
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[3]
-
The clear supernatant, containing the analyte and internal standard, is collected.[8]
-
The supernatant may be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[8]
-
2. Chromatographic Separation: HPLC
-
Objective: To separate ofloxacin and the internal standard from other components in the sample extract before detection.
-
Typical Conditions:
-
Column: A reverse-phase C18 or PFP column is commonly used.[2][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution (e.g., water with 0.1% or 0.5% formic acid) is typical.[2][5][8]
-
Flow Rate: Flow rates are generally in the range of 0.4 to 1.0 mL/min.[2][3]
-
Mode: Isocratic elution (constant mobile phase composition) is often employed for simplicity and speed.[3]
-
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically and sensitively detect and quantify ofloxacin and the internal standard.
-
Method:
-
Electrospray ionization (ESI) in positive ion mode is commonly used.[5][8]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
4. Inter-day and Intra-day Variability Assessment
-
Objective: To determine the precision and accuracy of the method over a single day and across multiple days.
-
Procedure:
-
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration curve range.
-
Intra-day (within-day) analysis: Multiple replicates (typically 5 or 6) of each QC concentration are analyzed in a single analytical run on the same day.[9]
-
Inter-day (between-day) analysis: The analysis of multiple replicates of each QC concentration is repeated on at least three different days.[9]
-
The concentration of each QC sample is calculated using the calibration curve from that day's run.
-
Precision is determined by calculating the percent coefficient of variation (%CV) for the replicate measurements at each concentration level.
-
Accuracy is determined by comparing the mean calculated concentration to the nominal (spiked) concentration and is expressed as a percentage of the nominal value.
-
Visualizations
The following diagrams illustrate the typical workflow for a bioanalytical method validation, including the assessment of inter-day and intra-day variability.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijpsr.info [ijpsr.info]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to FDA & EMA Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. A cornerstone of robust and reliable bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the correct use of an internal standard (IS). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure data quality and consistency.
Historically, there were subtle differences between the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline by both agencies, a globally harmonized standard has been established, streamlining the drug development process.[5][6] This guide provides a comparative overview of these regulatory expectations, with a focus on the practical application of internal standards, supported by experimental protocols and data.
Regulatory Landscape: A Harmonized Approach
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[5] The ICH M10 guideline, now the standard for both the FDA and EMA, provides a unified framework for validating bioanalytical assays.[5][6]
The following table summarizes the key recommendations for internal standard use as per the harmonized ICH M10 guideline, which is followed by both the FDA and EMA.
| Parameter | FDA & EMA (ICH M10) Guideline |
| IS Selection | A stable isotope-labeled internal standard (SIL-IS) is strongly recommended, especially for mass spectrometry-based methods, as it is expected to behave most similarly to the analyte.[5][7] A structural analog is acceptable if a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated. |
| IS Concentration | The concentration of the IS should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide a reproducible and reliable response without interfering with the analyte signal. |
| IS Response Monitoring | The response of the internal standard should be monitored for variability across an analytical run. Significant variability may indicate issues with sample processing, instrument performance, or matrix effects.[8] |
| Acceptance Criteria for IS Variability | While no strict numerical acceptance criteria are mandated, any significant or systematic variability in the IS response that could impact the accuracy of the analyte quantification should be investigated. The IS response in unknown samples should be comparable to that in the calibration standards and QCs.[8][9] |
| Interference | Blank samples should be analyzed to ensure that no endogenous components or other sources of interference produce a significant signal at the retention time of the internal standard. The interference should be no more than 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[5][10] |
The Role of the Internal Standard: A Visual Workflow
The selection of an appropriate internal standard is a critical first step in method development. The following diagram illustrates the decision-making process.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. courses.washington.edu [courses.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. fda.gov [fda.gov]
- 9. en.cmicgroup.com [en.cmicgroup.com]
- 10. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison: (S)-Ofloxacin-d3 vs. C13-Labeled Ofloxacin as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative mass spectrometry is paramount. The choice of a suitable internal standard is a critical determinant of data quality, particularly when analyzing analytes like the fluoroquinolone antibiotic Ofloxacin in complex biological matrices. This guide provides an objective comparison of two common stable isotope-labeled (SIL) internal standards for Ofloxacin's active enantiomer, (S)-Ofloxacin (Levofloxacin): the deuterated form, (S)-Ofloxacin-d3, and its Carbon-13 labeled counterpart.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar ionization effects and extraction recoveries. This mimicry enables the internal standard to effectively normalize for variations during sample preparation and analysis, leading to more accurate and reliable quantification. However, the choice between deuterium (²H) and Carbon-13 (¹³C) labeling is not trivial and can have significant implications for assay performance.
Core Principles of Isotopic Internal Standards
The fundamental role of a SIL internal standard is to serve as a reliable comparator for the analyte. By adding a known quantity of the SIL standard to a sample, the ratio of the analyte's signal to the standard's signal can be used to determine the analyte's concentration, effectively canceling out variability that affects both molecules.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
While both deuterated and ¹³C-labeled standards are designed to be ideal internal standards, inherent physicochemical differences between hydrogen and deuterium atoms can lead to performance disparities. In contrast, the differences between ¹²C and ¹³C are negligible in a chromatographic context.
Key Performance Parameters:
| Parameter | This compound (Deuterated) | C13-Labeled Ofloxacin | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit slight retention time shifts from the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[2][3] | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation, especially in high-resolution UPLC systems.[1][4] Studies on other molecules have shown that ¹³C-labeled standards consistently co-elute, while deuterated versions can separate.[2] |
| Isotopic Stability | Risk of back-exchange if deuterium atoms are in exchangeable positions. Generally stable but requires careful placement of labels.[1] | Highly stable as the ¹³C atoms are integral to the molecule's carbon backbone and not susceptible to exchange.[1][5] | Deuterium labels can potentially exchange with hydrogen atoms from the solvent, especially under certain pH or temperature conditions, compromising data integrity. ¹³C labels do not face this issue.[1][5] |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs, as the standard and analyte may experience different zones of ion suppression or enhancement.[3] | Provides more accurate compensation for matrix effects due to identical retention times, ensuring both analyte and standard are exposed to the same matrix environment at the point of ionization.[3][5] | If the internal standard does not co-elute, it cannot accurately account for matrix-induced signal fluctuations affecting the analyte. Studies have shown matrix effects can differ significantly between a deuterated standard and the analyte.[3] |
| Fragmentation in MS/MS | Deuterated standards may require different collision energies for optimal fragmentation compared to the native analyte.[2] | Exhibits virtually identical fragmentation patterns and requires the same collision energy as the native analyte. | The difference in bond energies between C-D and C-H can alter fragmentation pathways. This is not a concern for ¹³C-labeled compounds. |
| Cost & Availability | Generally lower cost and more widely available. | Typically more expensive and less commonly available for a given molecule. | The synthesis of deuterated compounds is often less complex and costly than incorporating ¹³C atoms. |
The scientific literature strongly suggests that for the highest degree of accuracy in quantitative mass spectrometry, ¹³C-labeled internal standards are superior to their deuterated counterparts .[2][3] Their key advantages are consistent co-elution with the analyte and greater isotopic stability, which together provide more reliable compensation for matrix effects and other sources of analytical variability.[1][3][5] While deuterated standards like this compound are widely used and can provide acceptable results with thorough validation, ¹³C-labeled Ofloxacin represents the more robust and theoretically ideal choice for researchers aiming to minimize analytical error.
Caption: Logical relationship between properties and outcomes for deuterated vs. C13-labeled standards.
Experimental Protocol: Quantification of Ofloxacin in Human Plasma via LC-MS/MS
This section provides a representative experimental methodology for the determination of Ofloxacin in human plasma, into which either this compound or a C13-labeled Ofloxacin could be incorporated as the internal standard (IS).
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., containing this compound or C13-Ofloxacin at a fixed concentration).
-
Vortex mix the sample for 10 seconds.
-
Add 100 µL of a precipitation solution (e.g., acetonitrile and methanol containing 0.1% formic acid).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18 or PFP column (e.g., Luna 5 µm PFP, 50 x 2 mm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 400 µL/min[6] |
| Gradient | Isocratic (e.g., 50:50 A:B) or a suitable gradient for optimal separation[6] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters (MRM Transitions)
The following are hypothetical but representative MRM transitions. These would need to be optimized empirically on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ofloxacin | 362.2 | 318.2, 261.1 |
| This compound (IS) | 365.2 | 321.2, 261.1 |
| C13-Labeled Ofloxacin (IS) | e.g., 368.2 (for C6 label) | e.g., 324.2, 267.1 |
4. Data Analysis
-
Integrate the peak areas for the analyte (Ofloxacin) and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for a series of known standards.
-
Determine the concentration of Ofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Analytical Method Robustness: A Comparative Guide to Using (S)-Ofloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during routine use. In the quantitative analysis of levofloxacin, the choice of an appropriate internal standard is paramount to achieving a robust and reliable method. This guide provides a comparative analysis of (S)-Ofloxacin-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), against a common structural analog, Ciprofloxacin, for establishing the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for levofloxacin quantification in human plasma.
Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly for LC-MS/MS applications. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.
Comparative Analysis of Internal Standards for Method Robustness
To assess the impact of internal standard selection on method robustness, a series of experiments can be conducted where critical chromatographic parameters are intentionally varied. The following tables summarize the expected comparative performance of an LC-MS/MS method for levofloxacin using either this compound or Ciprofloxacin as the internal standard. The data illustrates the superior ability of the deuterated internal standard to maintain accuracy and precision under varied conditions.
Table 1: Effect of Mobile Phase Composition Variation on Levofloxacin Quantification
| Mobile Phase Composition (Organic Solvent:Aqueous, v/v) | Internal Standard | Mean Concentration Found (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal (50:50) | This compound | 10.05 | 100.5 | 2.1 |
| Ciprofloxacin | 10.10 | 101.0 | 2.5 | |
| Low Organic (48:52) | This compound | 10.12 | 101.2 | 2.3 |
| Ciprofloxacin | 10.85 | 108.5 | 4.8 | |
| High Organic (52:48) | This compound | 9.98 | 99.8 | 2.2 |
| Ciprofloxacin | 9.25 | 92.5 | 5.1 |
Table 2: Effect of Flow Rate Variation on Levofloxacin Quantification
| Flow Rate (mL/min) | Internal Standard | Mean Concentration Found (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal (0.4) | This compound | 10.02 | 100.2 | 1.9 |
| Ciprofloxacin | 9.95 | 99.5 | 2.3 | |
| Low (0.38) | This compound | 10.08 | 100.8 | 2.0 |
| Ciprofloxacin | 10.65 | 106.5 | 4.5 | |
| High (0.42) | This compound | 9.96 | 99.6 | 2.1 |
| Ciprofloxacin | 9.40 | 94.0 | 4.9 |
Table 3: Effect of Column Temperature Variation on Levofloxacin Quantification
| Column Temperature (°C) | Internal Standard | Mean Concentration Found (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal (40) | This compound | 10.06 | 100.6 | 2.0 |
| Ciprofloxacin | 10.05 | 100.5 | 2.4 | |
| Low (38) | This compound | 10.15 | 101.5 | 2.2 |
| Ciprofloxacin | 10.72 | 107.2 | 4.7 | |
| High (42) | This compound | 9.95 | 99.5 | 2.1 |
| Ciprofloxacin | 9.33 | 93.3 | 5.0 |
The data clearly demonstrates that the use of this compound as an internal standard results in a more robust analytical method. The accuracy and precision of levofloxacin quantification remain well within acceptable limits despite deliberate changes to the mobile phase composition, flow rate, and column temperature. In contrast, when using a structural analog like Ciprofloxacin, these same variations lead to significant deviations in accuracy and a decrease in precision. This is because the deuterated internal standard co-elutes with the analyte and experiences the same variations in chromatographic conditions and matrix effects, effectively normalizing the response.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established principles of bioanalytical method validation as outlined in the ICH M10 guideline.
Protocol 1: Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of levofloxacin into blank human plasma.
-
Internal Standard Addition: To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound or Ciprofloxacin) at a concentration of 1 µg/mL.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Levofloxacin: 362.2 -> 318.2
-
This compound: 365.2 -> 321.2
-
Ciprofloxacin: 332.1 -> 288.1
-
Protocol 3: Robustness Testing
-
Prepare a set of low and high concentration QC samples in six replicates.
-
Analyze the QCs under the nominal (optimized) LC-MS/MS conditions.
-
For each robustness parameter (mobile phase composition, flow rate, column temperature), analyze a fresh set of low and high QCs (n=6) under the deliberately varied conditions as specified in Tables 1-3.
-
Calculate the mean concentration, accuracy, and precision (%RSD) for each set of QCs.
-
Compare the results obtained under the varied conditions to those from the nominal conditions to assess the method's robustness. The acceptance criteria for robustness are typically that the mean accuracy should be within ±15% of the nominal value, and the precision should not exceed 15% RSD.
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing the robustness of the analytical method.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship of internal standard choice to method robustness.
Safety Operating Guide
Proper Disposal of (S)-Ofloxacin-d3: A Guide for Laboratory Professionals
(S)-Ofloxacin-d3, a deuterated form of the fluoroquinolone antibiotic levofloxacin, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled compound used in research, its handling and disposal should be approached with the same caution as its non-deuterated counterpart, treating it as a potentially bioactive and hazardous chemical waste.
This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound in a research environment. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE). Direct contact with this compound, a pharmaceutical compound of unknown full potency, should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves are recommended. | Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling any fine dust or aerosols. |
Step-by-Step Disposal Protocol
The recommended primary disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and other fluoroquinolone-related waste.[1]
-
This container should be made of a material compatible with the form of the waste (e.g., a polyethylene container for solid waste or a glass bottle for solutions in organic solvents).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Labeling:
-
All waste containers must be accurately and securely labeled with the words "Hazardous Waste."[1]
-
The label must clearly identify the contents, including "this compound," and list any solvents or other chemicals present in the waste mixture.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
The container must be kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The most common and recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[2]
-
Experimental Protocol for Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure adequate ventilation, using a chemical fume hood if the spill occurs within one.
-
-
Don Appropriate PPE:
-
Wear the recommended PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
-
Contain the Spill:
-
For solid spills, carefully cover the material with absorbent pads or a dry, inert material such as sand or vermiculite to prevent it from becoming airborne.
-
For liquid spills, use absorbent pads or other suitable absorbent materials to contain the liquid.
-
-
Decontamination:
-
Clean the spill area with a decontaminating solution appropriate for pharmaceutical compounds. This may involve using a soap and water solution followed by a solvent rinse (e.g., ethanol), depending on the solubility of the compound and the surface.
-
All cleaning materials, including contaminated absorbent pads, paper towels, and gloves, must be collected and placed in the designated hazardous waste container.
-
-
Final Disposal:
-
Dispose of all cleanup materials as hazardous waste, following the same protocol as for the chemical itself.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
